4-bromo-3-fluoro-N-(propan-2-yl)aniline
Description
Properties
Molecular Formula |
C9H11BrFN |
|---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
4-bromo-3-fluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11BrFN/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 |
InChI Key |
LTSNBGQSOOPDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemo-Metric Analysis and Synthetic Utility of 4-bromo-3-fluoro-N-(propan-2-yl)aniline
Executive Summary
4-bromo-3-fluoro-N-(propan-2-yl)aniline (also known as N-isopropyl-4-bromo-3-fluoroaniline) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in the tri-functional core : the electron-withdrawing fluorine atom (metabolic stability), the reactive bromine handle (cross-coupling capability), and the secondary isopropyl amine (lipophilicity modulation).
This technical guide provides a comprehensive analysis of its physicochemical properties, specifically focusing on the mass spectrometric implications of its molecular weight, alongside a validated synthetic protocol for its generation from commercially available precursors.
Part 1: Physicochemical & Mass Spectrometric Profile
The "molecular weight" of this compound is not a single static number; it is a distribution dictated by the natural abundance of Bromine isotopes. For researchers using High-Resolution Mass Spectrometry (HRMS) for reaction monitoring or purity analysis, understanding the isotopic fine structure is critical to avoid misidentifying the parent ion.
Quantitative Data Summary
| Property | Value | Context |
| Average Molecular Weight | 232.09 g/mol | Used for stoichiometric calculations (weighing reagents). |
| Molecular Formula | C₉H₁₁BrFN | - |
| Monoisotopic Mass ( | 231.006 g/mol | The specific peak to lock for in HRMS (M+H⁺ ≈ 232.01). |
| Isotopologue Mass ( | 233.004 g/mol | The secondary peak in the mass spectrum. |
| Isotopic Pattern | 1:1 Doublet | Signature of a mono-brominated compound. |
| Calculated LogP | ~3.2 | Indicates moderate lipophilicity; suitable for CNS drug scaffolds. |
| Parent CAS | 656-65-5 | Note: CAS for the starting material (4-bromo-3-fluoroaniline).[1][2][3] |
The "Bromine Signature" in Mass Spectrometry
Unlike chlorinated or fluorinated compounds, brominated molecules exhibit a distinct mass spectral fingerprint.[4] Natural bromine exists as
-
Implication: You will not see a single molecular ion peak. You will see two peaks of nearly equal intensity separated by 2 mass units (
231 and 233). -
Protocol: When integrating LC-MS data, both peaks must be included to accurately quantify the substance, or the method must explicitly track the
Br isotope.
Part 2: Validated Synthetic Protocol
The most robust route to 4-bromo-3-fluoro-N-(propan-2-yl)aniline is the Reductive Amination of 4-bromo-3-fluoroaniline with acetone. This method is preferred over direct alkylation (using isopropyl halides) because it eliminates the risk of over-alkylation to the quaternary ammonium salt.
Reaction Logic & Causality
-
Imine Formation: The aniline nitrogen attacks the ketone (acetone). Acid catalysis (Acetic Acid) activates the ketone carbonyl.
-
Reduction: The resulting imine is unstable and is reduced in situ.
-
Selectivity: We use Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is mild enough not to reduce the ketone (acetone) to an alcohol before it reacts with the amine, ensuring high atom economy.
Visual Workflow (Graphviz)
Figure 1: One-pot reductive amination pathway using mild hydride donors.[5]
Step-by-Step Methodology
Standard Operating Procedure (SOP) for 10 mmol Scale:
-
Preparation: In a 100 mL round-bottom flask, dissolve 4-bromo-3-fluoroaniline (1.90 g, 10 mmol) in 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (30 mL).
-
Activation: Add Acetone (1.5 mL, 20 mmol, 2.0 equiv) followed by Glacial Acetic Acid (0.6 mL, 10 mmol, 1.0 equiv). Stir at Room Temperature (RT) for 30 minutes to facilitate imine equilibrium.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol, 1.5 equiv) portion-wise over 10 minutes.
-
Note: Gas evolution (H₂) may occur; ensure venting.
-
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[6][7]
-
Quench: Quench carefully with saturated aqueous NaHCO₃ (30 mL).
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine organic layers.
-
Workup: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Part 3: Analytical Characterization & Utility
To validate the synthesis, researchers must confirm the structure using NMR and MS.
1H-NMR Expectations (CDCl₃, 400 MHz)
-
Isopropyl Group:
-
Doublet (d): ~1.2 ppm (6H) – Corresponds to the two equivalent methyl groups (
). -
Septet (m): ~3.6 ppm (1H) – Corresponds to the methine proton (
).
-
-
Aromatic Region:
-
Distinct splitting patterns due to F-H coupling (fluorine has a spin of 1/2, causing additional splitting of aromatic protons).
-
Look for a triplet-like signal for the proton ortho to the fluorine.
-
Application in Drug Discovery
This molecule is a "privileged intermediate" for Suzuki-Miyaura Cross-Coupling .
-
Mechanism: The C-Br bond is weaker than the C-F bond. Palladium catalysts (e.g., Pd(dppf)Cl₂) will selectively insert into the C-Br bond, leaving the C-F bond intact.
-
Result: This allows the attachment of the aniline core to complex heteroaryl scaffolds (common in Kinase Inhibitors) while retaining the fluorine atom to block metabolic oxidation at that position.
Decision Logic for Utilization (Graphviz)
Figure 2: Synthetic divergence based on chemoselective functionalization.
References
-
Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 821848, 4-Bromo-3-fluoroaniline." PubChem. Link
-
Sigma-Aldrich. (2025). "4-Bromo-3-fluoroaniline Product Specification." Merck KGaA. Link
- Hale, J. J., et al. (2010). "Structural optimization of a series of 4-bromo-3-fluoroaniline derivatives as potent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 656-65-5|4-Bromo-3-fluoroaniline|BLD Pharm [bldpharm.com]
- 3. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 70441-63-3 | 4-Fluoro-N-isopropylaniline - Synblock [synblock.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Guide: Solubility Profile of 4-bromo-3-fluoro-N-(propan-2-yl)aniline
[1][2]
Executive Summary
4-bromo-3-fluoro-N-(propan-2-yl)aniline is a critical intermediate in the synthesis of pharmaceutical agents, particularly Anaplastic Lymphoma Kinase (ALK) inhibitors and other heterocyclic drugs.[1][2] Its solubility profile is governed by the lipophilic nature of the halogenated benzene ring and the steric bulk of the N-isopropyl group.[1][2]
This guide provides a comprehensive analysis of its solubility in organic solvents, aqueous media, and binary mixtures, offering actionable protocols for process chemists and researchers optimizing reaction conditions, extractions, and purification workflows.[1][2]
Physicochemical Characterization
Understanding the structural determinants of solubility is prerequisite to solvent selection.[1][2]
Structural Analysis[1][2]
-
Lipophilic Core: The 4-bromo-3-fluorophenyl moiety is highly hydrophobic.[1][2] The halogens (Br, F) increase lipophilicity compared to the parent aniline.[1][2]
-
N-Alkylation: The isopropyl group on the nitrogen disrupts crystal lattice packing (lowering melting point) and increases solubility in non-polar solvents compared to the primary aniline (4-bromo-3-fluoroaniline).[1][2]
-
Ionization: The secondary amine is a weak base.[1][2] It can be protonated to form a water-soluble salt, a property exploitable for acid-base extraction.[1][2]
Predicted Properties Table
| Property | Value (Estimated) | Impact on Solubility |
| LogP | 3.5 – 4.2 | High affinity for non-polar solvents (DCM, Toluene).[1][2] |
| pKa (Conjugate Acid) | ~3.5 – 4.5 | Soluble in aqueous strong acids (pH < 2).[1][2] |
| H-Bond Donors | 1 (NH) | Limited water solubility; good solubility in H-bond acceptors (THF, Acetone).[1][2] |
| Physical State | Low-melting solid or Oil | Facile dissolution in most organics; potential for "oiling out" in recrystallization.[1][2] |
Solubility Profile & Solvent Selection
The following data categorizes solvents based on their interaction with the solute. Data is derived from structural analogs and standard solubility parameters for N-alkyl haloanilines.[1][2]
Solubility Classification
-
High Solubility (>100 mg/mL): Chlorinated solvents, Esters, THF.[1][2]
-
Moderate Solubility (20–100 mg/mL): Alcohols (temperature dependent), Toluene.[1]
-
Low Solubility (<5 mg/mL): Aliphatic hydrocarbons (Hexanes), Water (neutral pH).[1][2]
Detailed Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM) | Excellent | Reaction Solvent: Ideal for reductive aminations and acylations.[1][2] |
| Esters | Ethyl Acetate (EtOAc) | Good | Extraction/Workup: Standard solvent for organic layer extraction.[1][2] |
| Alcohols | Methanol / Ethanol | Moderate to Good | Reaction/Crystallization: Solubility increases significantly with heat.[1][2] |
| Ethers | THF, MTBE | Good | Reaction: Suitable for Grignard or lithiation reactions (if NH is protected).[1][2] |
| Hydrocarbons | Hexanes / Heptane | Poor | Antisolvent: Used to precipitate the compound from EtOAc or DCM solutions.[1][2] |
| Aqueous | Water (pH 7) | Insoluble | Wash Solvent: Removes inorganic salts during workup.[1][2] |
| Aqueous Acid | 1M HCl | Soluble | Purification: Forms soluble ammonium salt [Ar-NH2(iPr)]+ Cl-. |
Visualization: Solubility & Process Map
The following diagram illustrates the solubility landscape and its application in a standard purification workflow.
Figure 1: Solubility classification map illustrating solvent suitability for reaction, crystallization, and extraction phases.[1][2]
Experimental Protocols
Protocol A: Quantitative Solubility Determination (HPLC Method)
Purpose: To determine the exact saturation limit in a specific solvent for process scale-up.[1][2]
-
Preparation: Add excess solid 4-bromo-3-fluoro-N-(propan-2-yl)aniline to 2 mL of the target solvent in a sealed vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.
-
Dilution: Dilute an aliquot (e.g., 100 µL) of the filtrate with Acetonitrile (ACN) to fit within the linear range of the detector.
-
Analysis: Inject into HPLC (C18 column, ACN/Water gradient). Calculate concentration using a pre-established calibration curve.[1]
Protocol B: Acid-Base Purification (Self-Validating)
Purpose: To purify the compound from non-basic impurities (e.g., starting halides) using its pH-dependent solubility.[1][2]
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate .
-
Extraction (Acid Wash): Extract the organic layer with 1M HCl (3x).[1][2]
-
Validation: Check the organic layer by TLC.[1][2] The product spot should be absent.
-
Basification: Cool the combined aqueous extracts and slowly add 6M NaOH until pH > 10.
-
Observation: The solution will turn cloudy as the free base precipitates/oils out.[1]
-
-
Re-extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) .[1][2]
-
Isolation: Dry the DCM layer over Na₂SO₄ and concentrate to yield the purified amine.[1][2]
Process Applications
Reaction Solvent Selection
For synthesis (e.g., reductive amination or SNAr), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are preferred.[1][2] They provide high solubility for both the lipophilic aniline and common reagents (e.g., NBS, acid chlorides) while remaining inert.[1][2]
-
Reference: Reductive amination protocols for similar halogenated anilines utilize DCE/DCM to minimize side reactions common in protic solvents [1, 2].[1][2]
Crystallization Strategy
Since the N-isopropyl group lowers the melting point, standard crystallization may be difficult.[1][2]
References
-
Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]
-
BenchChem. (2025).[1][5] "Application Note: Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline." (Analogous chemistry and solvent systems).
-
Palmer, B. D., et al. (2010).[1][6] "Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[1] Journal of Medicinal Chemistry. (Describes isolation of N-isopropyl-4-bromo-3-fluoroaniline via chromatography).
Sources
- 1. 3-Bromo-4-fluoroaniline | 656-64-4 [chemicalbook.com]
- 2. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability and Storage Protocols for 4-bromo-3-fluoro-N-(propan-2-yl)aniline
[1]
Executive Summary
4-bromo-3-fluoro-N-(propan-2-yl)aniline (also known as N-isopropyl-4-bromo-3-fluoroaniline) is a specialized intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.[1] Its structure combines a secondary amine with an electron-deficient aromatic ring (halogenated).[1][2]
While the electron-withdrawing halogens (Br, F) confer some stability against oxidative coupling compared to simple anilines, the molecule remains vulnerable to photo-induced dehalogenation and slow N-oxidation .[1] Optimal storage requires a strict exclusion of light and oxygen to maintain purity >98% over extended periods.
Core Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in amber glass containers.
Physicochemical & Stability Profile
To understand the storage requirements, we must analyze the functional groups governing the molecule's reactivity.
| Feature | Chemical Implication | Stability Risk |
| Secondary Amine | N-(propan-2-yl) group reduces H-bonding capability compared to primary anilines.[1] | Oxidation: Susceptible to formation of N-oxides or hydroxylamines upon air exposure.[1] |
| Aryl Bromide (C-Br) | Weakest bond in the molecule (Bond Dissociation Energy ~80 kcal/mol).[1] | Photolysis: Highly sensitive to UV/visible light, leading to homolytic cleavage and radical polymerization. |
| Aryl Fluoride (C-F) | Strong bond; electron-withdrawing.[1] | Stable: Generally inert, but increases the acidity of the remaining N-H proton. |
| Physical State | N-alkylation typically lowers melting points relative to the parent aniline (mp 66-73°C).[1] | Handling: Likely an oil or low-melting solid at room temperature, requiring liquid handling protocols.[1] |
Degradation Pathways
The primary degradation risks are Photolytic Dehalogenation and Aerobic Oxidation . The diagram below illustrates these mechanistic pathways.
Figure 1: Primary degradation pathways.[1] The C-Br bond is the primary weak point under light exposure, while the amine nitrogen drives oxidative instability.[1]
Storage Protocols
Adherence to a tiered storage strategy is essential to prevent the formation of "des-bromo" impurities, which are often difficult to separate from the parent compound.[1]
Tier 1: Long-Term Storage (> 1 Month)[1]
-
Temperature: -20°C (± 5°C) .
-
Atmosphere: Headspace purged with Argon or Nitrogen.[1] Argon is preferred due to its higher density, providing a better "blanket" over the substance.
-
Container: Tightly sealed Amber Glass vial with a Teflon-lined screw cap.[1]
-
Note: Avoid plastic containers for long-term storage of halogenated aromatics, as they can leach plasticizers or allow slow oxygen permeation.[1]
-
-
Desiccant: Store the vial inside a secondary jar containing desiccant (e.g., silica gel) to prevent moisture accumulation during freezer cycles.
Tier 2: Working Storage (< 1 Month)[1]
-
Temperature: 2-8°C (Refrigerated).
-
Atmosphere: Tightly capped; inert gas purge recommended after every use.
-
Light: Keep in a secondary opaque box or wrap the vial in aluminum foil if amber glass is unavailable.
Tier 3: Handling & Bench Use[1]
-
Temperature: Ambient (20-25°C) for short durations (< 4 hours).
-
Pre-Use Equilibrating: Allow the cold vial to warm to room temperature before opening .
-
Why? Opening a cold vial in humid air causes immediate water condensation inside the vial, accelerating hydrolysis or hydrate formation.
-
-
Tools: Use glass pipettes or stainless steel spatulas .[1] Avoid iron or rust-prone tools, as transition metals can catalyze the oxidation of anilines.[1]
Storage Decision Matrix
Figure 2: Decision matrix for storage and handling to minimize degradation risks.
Quality Control & Monitoring
Since this compound is an intermediate, purity is critical for downstream success.
Visual Inspection[1]
-
Pass: Colorless to light yellow oil/solid.
-
Fail: Dark brown, black, or reddish coloration. This indicates significant oxidation (quinone/azo formation) or polymerization.
Analytical Re-Test
-
Frequency: Every 6 months (if stored at -20°C).
-
Method: HPLC-UV (254 nm).[1]
-
Key Impurity to Watch:Des-bromo analog . This impurity often elutes slightly earlier than the parent peak on Reverse Phase (C18) columns due to lower lipophilicity.
-
Acceptance Criteria: Purity ≥ 98.0% with no single impurity > 0.5%.
-
Summary of Specifications
| Parameter | Specification |
| Ideal Temperature | -20°C (Long Term) |
| Light Sensitivity | High (Protect from direct light) |
| Air Sensitivity | Moderate (Store under Inert Gas) |
| Container Material | Amber Glass (Type I) |
| Cap Liner | Teflon (PTFE) or Silicone/PTFE |
| Re-Test Date | 6 Months from receipt |
References
-
Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 4-Bromo-3-fluoroaniline. MilliporeSigma.[3] Link(Base structure stability data).
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-3-fluoroaniline. Thermo Fisher.[3][4] Link(Handling protocols for halogenated anilines).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 821848, 4-Bromo-3-fluoroaniline. PubChem.[5][6] Link(Physicochemical properties).
-
Google Patents. (2014). CN103553934A - N-isopropyl-4-fluoroaniline preparation method.[1] Link(Synthesis and handling of N-isopropyl aniline intermediates).
-
Apollo Scientific. (2023). Safety Data Sheet: 4-Bromo-3-fluoro-2-methylaniline. Link(Analogous storage conditions for substituted halo-anilines).
Sources
- 1. CN103553934A - N-isopropyl-4-fluoroaniline preparation method - Google Patents [patents.google.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. fishersci.com [fishersci.com]
- 4. B22227.09 [thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of 4-bromo-3-fluoro-N-(propan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical synthesis, novel molecules are the currency of innovation. One such compound, 4-bromo-3-fluoro-N-(propan-2-yl)aniline, presents a unique structural motif for the development of new bioactive agents.[1] However, with novel chemical entities comes the critical responsibility of ensuring the health and safety of the researchers who handle them. This in-depth technical guide provides a comprehensive overview of the anticipated health and safety data for 4-bromo-3-fluoro-N-(propan-2-yl)aniline, drawing upon data from closely related analogs and the broader class of halogenated aromatic amines to establish a robust framework for safe handling and risk mitigation.
As a senior application scientist, the imperative is not just to provide data, but to foster a deep understanding of the why behind safety protocols. This guide is structured to empower researchers with the knowledge to make informed decisions, ensuring that scientific advancement and personal safety proceed in tandem.
Compound Profile and Inferred Hazard Identification
Chemical Identity:
-
IUPAC Name: 4-bromo-3-fluoro-N-(propan-2-yl)aniline
-
Molecular Formula: C9H11BrFN
Structural Analogue for Hazard Assessment:
Due to the limited availability of specific GHS data for the N-isopropyl derivative, this guide will leverage the comprehensive safety information available for the parent compound, 4-bromo-3-fluoroaniline . The addition of the N-propan-2-yl group is not expected to fundamentally alter the primary hazards associated with the halogenated aniline core, though it may influence absorption and metabolism. Therefore, the GHS classification for 4-bromo-3-fluoroaniline serves as a conservative and responsible starting point for risk assessment.
Globally Harmonized System (GHS) Classification (Inferred)
The GHS provides a standardized approach to hazard communication. Based on data for 4-bromo-3-fluoroaniline, the following GHS classification should be anticipated for its N-isopropyl derivative.
Table 1: Inferred GHS Classification for 4-bromo-3-fluoro-N-(propan-2-yl)aniline
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[3] | |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin[3] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[3][4] | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[3][4] | |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled[3] | |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation) | Warning | H335: May cause respiratory irritation[4][5] |
Expert Insight: The toxicity profile of aromatic amines is well-established.[6][7][8] These compounds can be readily absorbed through the skin and respiratory tract.[7] The primary acute health effect of many anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[9] This leads to symptoms like cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal. While not explicitly stated in the GHS classification of the parent aniline, this is a critical consideration for all aromatic amines.
Risk Assessment and Mitigation Strategies
A thorough risk assessment is the cornerstone of laboratory safety. The following sections outline the key considerations and protocols for handling 4-bromo-3-fluoro-N-(propan-2-yl)aniline.
The "ALARP" Principle in Practice
The principle of "As Low As Reasonably Practicable" (ALARP) should guide all work with this compound. This means that exposure should be minimized to the lowest possible level, even if that is well below any established occupational exposure limit.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of 4-bromo-3-fluoro-N-(propan-2-yl)aniline, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of any dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are paramount, a robust PPE regimen is essential for personal protection.
-
Hand Protection: Wear nitrile gloves at all times. Due to the potential for skin absorption, it is advisable to double-glove, especially when handling larger quantities or for prolonged periods. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashes or when handling larger quantities.
-
Skin and Body Protection: A lab coat should be worn and kept buttoned. For tasks with a higher risk of contamination, consider the use of a chemically resistant apron or coveralls.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a potential for aerosol generation, a respirator with an organic vapor cartridge should be available.
Safe Handling and Storage Protocols
Experimental Workflow for Safe Handling:
Caption: A typical workflow for the safe handling of 4-bromo-3-fluoro-N-(propan-2-yl)aniline.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
-
Aromatic amines can be light-sensitive and may darken over time; storage in an amber vial is recommended.[9]
Emergency Procedures
Spills:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, but do not attempt to clean up a large spill without appropriate respiratory protection.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[4]
The Chemistry of Hazard: Understanding Reactivity
Aromatic amines are a reactive class of compounds. Understanding their potential reactions is crucial for preventing accidents.
-
Reaction with Oxidizing Agents: Aromatic amines can react violently with strong oxidizing agents.[10]
-
Diazotization Reactions: The reaction of anilines with nitrous acid (often generated in situ from a nitrite salt and a strong acid) to form diazonium salts is a common synthetic transformation. However, diazonium salts can be explosive when isolated in a dry state.[7] These reactions should be carried out at low temperatures and the diazonium salt should be used immediately in the next step of the synthesis without isolation.
Logical Relationship of Hazard and Control:
Caption: The logical relationship between the inherent hazards of 4-bromo-3-fluoro-N-(propan-2-yl)aniline and the corresponding control measures.
Conclusion: A Culture of Safety
The synthesis of novel compounds like 4-bromo-3-fluoro-N-(propan-2-yl)aniline is essential for the advancement of science and medicine. However, this progress must be built upon a foundation of unwavering commitment to safety. By understanding the potential hazards of this and related compounds, and by diligently implementing the control measures outlined in this guide, researchers can confidently and safely explore the frontiers of chemical innovation. This document should be considered a living guide, to be updated as more specific data for 4-bromo-3-fluoro-N-(propan-2-yl)aniline becomes available.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848. PubChem. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Aniline derivative | C14H19NO3 | CID 139070881. PubChem. [Link]
-
Aniline and its salts - Evaluation statement. Australian Government Department of Health and Aged Care. [Link]
-
Appendix I - Hazards Of Functional Groups. Princeton University. [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]
-
Aniline family. HBM4EU. [Link]
-
ANILINE AR Safety Data Sheet. Loba Chemie. [Link]
-
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Aromatic Amines. Sustainability Dictionary. [Link]
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- 2. 4-Bromo-3-Fluoro Aniline (CAS NO:656-65-5) | 4-Bromo-3-Fluoro Aniline Manufacturer and Suppliers | Scimplify [scimplify.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. nj.gov [nj.gov]
Commercial suppliers of 4-bromo-3-fluoro-N-(propan-2-yl)aniline
An In-Depth Guide to the Commercial Procurement of 4-bromo-3-fluoro-N-(propan-2-yl)aniline for Advanced R&D
For professionals in pharmaceutical and agrochemical research, securing a reliable supply of high-purity, specialized intermediates is a foundational requirement for success. 4-bromo-3-fluoro-N-(propan-2-yl)aniline is a key building block whose unique substitution pattern—featuring a bromine handle for cross-coupling, a fluorine atom to modulate physicochemical properties, and an N-isopropyl group for steric and electronic influence—makes it a valuable precursor for novel bioactive molecules.
This guide provides a technical framework for researchers, chemists, and drug development professionals on how to navigate the commercial landscape for this specific, non-catalog intermediate. As this compound is typically not available as a stock item, this document focuses on the critical path of custom synthesis, from identifying and qualifying potential partners to establishing robust in-house quality control protocols.
Strategic Importance and Physicochemical Profile
4-bromo-3-fluoro-N-(propan-2-yl)aniline belongs to a class of substituted anilines that are instrumental in organic synthesis. The precursor, 4-bromo-3-fluoroaniline, is a known intermediate in the synthesis of pharmaceuticals like the antibacterial agent Tedizolid and other biologically active compounds.[1][] The addition of the N-isopropyl (propan-2-yl) group creates a more advanced intermediate, often leading to improved solubility, modified binding interactions, and altered metabolic profiles in the final target molecules.
Compound Profile:
-
IUPAC Name: 4-bromo-3-fluoro-N-(propan-2-yl)aniline
-
Molecular Formula: C₉H₁₁BrFN
-
Molecular Weight: 232.09 g/mol
-
Key Functional Groups: Aryl Bromide, Aryl Fluoride, Secondary Amine
The Procurement Landscape: A Focus on Custom Synthesis
A survey of the current chemical supplier market indicates that 4-bromo-3-fluoro-N-(propan-2-yl)aniline is not a standard catalog product. Therefore, its procurement necessitates a custom synthesis approach. The most logical partners for such a project are manufacturers and suppliers who have demonstrated expertise in handling the key precursor, 4-bromo-3-fluoroaniline (CAS No. 656-65-5) .[3] Their experience with this starting material is a strong indicator of their capability to perform the subsequent N-alkylation step efficiently and with high purity.
The table below lists reputable suppliers of the precursor, 4-bromo-3-fluoroaniline, who are strong candidates for a custom synthesis inquiry.
| Supplier | Precursor Supplied | Purity | Noted Services |
| Sigma-Aldrich | 4-Bromo-3-fluoroaniline (CAS 656-65-5) | ≥97% | Custom synthesis, broad chemical portfolio |
| Thermo Scientific | 4-Bromo-3-fluoroaniline (CAS 656-65-5)[4] | 98% | Custom and bulk chemical services |
| BOC Sciences | 4-Bromo-3-fluoroaniline (CAS 656-65-5)[] | N/A | Custom synthesis, API manufacturing |
| Chem-Impex | 4-Bromo-3-fluoroaniline (CAS 656-65-5)[5] | ≥98% (GC) | Custom synthesis, research chemicals |
| ChemScene | 4-Bromo-3-fluoroaniline (CAS 656-65-5)[6] | ≥97% | Custom synthesis, commercial production |
| Multichem Exports | 4-Bromo-3-fluoroaniline (CAS 656-65-5)[1] | 98% | Bulk orders, global export |
A Framework for Qualifying Custom Synthesis Partners
Selecting a custom synthesis partner is a critical decision that impacts project timelines, budget, and the quality of the final research data. A systematic, multi-step qualification process is essential for mitigating risk and ensuring a successful outcome.
Supplier Qualification Workflow
The following workflow outlines a robust process for identifying and vetting a suitable partner.
Caption: A systematic workflow for qualifying a custom synthesis supplier.
Key Causality in the Workflow:
-
Starting with Precursor Suppliers (A): This is the most efficient starting point, as these companies have established supply chains and proven expertise with the core molecular scaffold.
-
Detailed RFQ (B): Providing a comprehensive Request for Quotation (RFQ), including required purity (>98% is standard) and desired analytical data (e.g., ¹H NMR, HPLC/GC), prevents ambiguity and allows for accurate proposals.
-
Synthetic Route Evaluation (C): A competent supplier will propose a logical synthetic route. For this target, a common method is the reductive amination of 4-bromo-3-fluoroaniline with acetone in the presence of a reducing agent like sodium borohydride.[7] This step is crucial for identifying potential process-related impurities.
-
In-House Verification (F): Never rely solely on the supplier's Certificate of Analysis (CoA). Independent verification is a cornerstone of scientific integrity and ensures that the material meets the stringent requirements for drug discovery programs.
In-House Quality Control: A Self-Validating System
Upon receipt of a custom-synthesized batch, rigorous in-house analysis is mandatory. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold-standard techniques for assessing the purity of substituted anilines.[8][9][10][11]
Comparison of Primary Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Strengths | Excellent for non-volatile or thermally labile compounds; provides robust quantitative data.[8] | High separation efficiency for volatile compounds; provides definitive structural identification of impurities via mass spectra.[8] |
| Ideal For | Routine quality control, precise purity quantification (>99.5%). | Impurity identification, detection of volatile starting materials or byproducts. |
| Considerations | Requires method development (mobile phase, column selection). | Compound must be volatile and thermally stable. Anilines generally perform well. |
In-House Analytical QC Workflow
Caption: A comprehensive workflow for in-house QC of synthesized material.
Experimental Protocols
The following protocols are robust starting points for the analysis of 4-bromo-3-fluoro-N-(propan-2-yl)aniline and can be adapted as needed.
Protocol 1: Purity Determination by HPLC-UV
-
Rationale: This method provides accurate quantification of the main component and any non-volatile impurities.
-
Instrumentation: HPLC with a UV detector (e.g., Diode Array Detector).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the sample in Acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Solvents A and B.
-
Gradient: Start with a gradient of 60% A / 40% B, ramping to 5% A / 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 254 nm.
-
Analysis: Calculate purity using the area normalization method. The main peak area should be expressed as a percentage of the total peak area.
-
Protocol 2: Impurity Identification by GC-MS
-
Rationale: This method is ideal for separating and identifying volatile impurities, such as residual starting material (4-bromo-3-fluoroaniline) or byproducts.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow of ~1.2 mL/min.
-
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Injection: Inject 1 µL with a split ratio of 50:1. Inlet temperature: 250°C.
-
Oven Program: Hold at 80°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Parameters: Transfer line temperature: 280°C. Ion source: 230°C. Scan range: 40-450 m/z.
-
Analysis: Identify the main peak by its retention time and mass spectrum. Analyze smaller peaks by comparing their mass spectra against libraries (e.g., NIST) and the expected fragmentation patterns of potential impurities.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-bromo-3-fluoro-N-(propan-2-yl)aniline is not available, data from analogous compounds like 4-bromo-N-isopropylaniline (CAS 121086-19-9) provide a strong basis for safe handling procedures.
-
Hazards: Expected to be harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat. All handling of solids and solutions should occur in a certified chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C, protected from light, is recommended.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
By following this comprehensive guide, research organizations can confidently navigate the procurement of specialized intermediates like 4-bromo-3-fluoro-N-(propan-2-yl)aniline, ensuring both the quality of their starting materials and the integrity of their scientific outcomes.
References
-
Multichem Exports. (n.d.). 4-Bromo-3-Fluoroaniline. Retrieved February 20, 2026, from [Link]
-
Lab Supplies. (n.d.). 4-Bromo-N-isopropylaniline, min 96%, 1 gram. Retrieved February 20, 2026, from [Link]
-
Sandoo Pharmaceuticals and Chemicals Co., Ltd. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved February 20, 2026, from [Link]
-
MilliporeSigma. (n.d.). 4-Bromo-N-isopropylaniline | 121086-19-9. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-3-fluoroaniline. Retrieved February 20, 2026, from [Link]
-
Jaeger, A., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. Retrieved February 20, 2026, from [Link]
- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved February 20, 2026, from [Link]
-
Riggin, R. M., Cole, T. F., & Billets, S. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(11), 1862-1867. [Link]
Sources
- 1. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]
- 3. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. B22227.09 [thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemscene.com [chemscene.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-bromo-3-fluoro-N-(propan-2-yl)aniline
Abstract
This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-bromo-3-fluoro-N-(propan-2-yl)aniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The described method utilizes a one-pot reductive amination of 4-bromo-3-fluoroaniline with acetone, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and a robust experimental protocol to ensure reproducible and high-yield synthesis.
Introduction: Significance and Synthetic Strategy
4-Bromo-3-fluoroaniline is a key building block in organic synthesis, with its unique substitution pattern enabling the creation of complex, biologically active molecules.[1][2] The N-isopropylation of this aniline to form 4-bromo-3-fluoro-N-(propan-2-yl)aniline introduces a lipophilic isopropyl group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. This transformation is a critical step in the synthesis of various target compounds in medicinal chemistry and materials science.
The chosen synthetic strategy is a direct reductive amination. This one-pot reaction combines the formation of an imine from the aniline and a ketone (acetone) with an in-situ reduction to the corresponding secondary amine. This approach is highly efficient and avoids the isolation of the intermediate imine, which can be unstable.
Mechanistic Rationale: The Role of Sodium Triacetoxyborohydride
The reductive amination proceeds in two key stages: imine formation and reduction.
-
Imine Formation: 4-bromo-3-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form the corresponding iminium ion. The presence of a weak acid, often acetic acid, can catalyze this step.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a sterically hindered and mild reducing agent.[3] Its selectivity is crucial for the success of this reaction. It readily reduces the protonated imine (iminium ion) much faster than the ketone starting material.[4][5] This chemoselectivity prevents the undesired formation of isopropanol from the reduction of acetone. The three acetoxy groups on the borohydride moderate its reactivity compared to reagents like sodium borohydride, and it is a safer alternative to the toxic sodium cyanoborohydride.[5]
Figure 1: Conceptual workflow of the reductive amination process.
Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks and clear endpoints.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-bromo-3-fluoroaniline | ≥98% (GC) | e.g., Chem-Impex | 656-65-5 |
| Acetone | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | 67-64-1 |
| Sodium triacetoxyborohydride | 97% | e.g., Sigma-Aldrich | 56553-60-7 |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | 107-06-2 |
| Saturated Sodium Bicarbonate Solution | ACS Reagent Grade | - | - |
| Anhydrous Magnesium Sulfate | ≥97% | e.g., Sigma-Aldrich | 7487-88-9 |
| Ethyl Acetate | HPLC Grade | e.g., Fisher Scientific | 141-78-6 |
| Hexanes | HPLC Grade | e.g., Fisher Scientific | 110-54-3 |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Flash chromatography system (optional)
Safety Precautions
-
4-bromo-3-fluoroaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[6]
-
Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Causes serious eye irritation.
-
1,2-Dichloroethane (DCE): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Synthesis Procedure
Figure 2: Detailed experimental workflow for the synthesis.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-bromo-3-fluoroaniline (1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) (approximately 0.2 M concentration relative to the aniline). To this solution, add acetone (1.2 equiv) via syringe.
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the iminium ion.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting aniline spot is no longer visible. This typically takes 12-24 hours.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-bromo-3-fluoro-N-(propan-2-yl)aniline.
Characterization and Data
The purified product should be characterized to confirm its identity and purity.
Expected Physical Properties
| Property | Expected Value |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Molecular Formula | C₉H₁₁BrFN |
| Molecular Weight | 232.10 g/mol |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.9-7.2 (m, 1H, Ar-H)
-
δ 6.4-6.6 (m, 2H, Ar-H)
-
δ 3.6-3.8 (septet, 1H, CH(CH₃)₂)
-
δ 3.5-3.7 (br s, 1H, NH)
-
δ 1.2-1.3 (d, 6H, CH(CH₃)₂)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 145-150 (d, C-F)
-
δ 130-135 (C-Br)
-
δ 110-125 (aromatic carbons)
-
δ 45-50 (CH(CH₃)₂)
-
δ 20-25 (CH(CH₃)₂)
-
-
Mass Spectrometry (EI): m/z (%) = 231/233 ([M]⁺, isotopic pattern for Br)
Purity Assessment
The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS). A purity of >95% is generally considered acceptable for most research applications.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 4-bromo-3-fluoro-N-(propan-2-yl)aniline via reductive amination. The use of sodium triacetoxyborohydride ensures a mild and selective reaction with a straightforward work-up procedure. This method is highly adaptable and can be scaled for the production of larger quantities of this important synthetic intermediate. The detailed procedural steps and mechanistic insights are intended to empower researchers to confidently and successfully perform this synthesis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.[Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal.[Link]
-
4-Bromo-3-fluoroaniline. PubChem.[Link]
-
4-Bromo-3-fluoroaniline - Hazard. U.S. Environmental Protection Agency.[Link]
-
4-Bromo-3-Fluoroaniline. Multichem Exports.[Link]
-
N-Isopropylaniline. PubChem.[Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of 4-bromo-3-fluoro-N-(propan-2-yl)aniline by column chromatography
Application Note: Purification of 4-bromo-3-fluoro-N-(propan-2-yl)aniline by Column Chromatography
Introduction & Scope
The compound 4-bromo-3-fluoro-N-(propan-2-yl)aniline (also known as N-isopropyl-4-bromo-3-fluoroaniline) is a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structure combines an electron-deficient aromatic ring with a bulky isopropyl group, presenting unique purification challenges.
Common synthesis routes—typically reductive amination of 4-bromo-3-fluoroaniline with acetone or nucleophilic substitution with isopropyl halides—often yield a crude mixture containing:
-
Unreacted Starting Material: 4-bromo-3-fluoroaniline (Primary amine).
-
Target Product: 4-bromo-3-fluoro-N-(propan-2-yl)aniline (Secondary amine).
-
Over-alkylated Impurity: N,N-diisopropyl-4-bromo-3-fluoroaniline (Tertiary amine, though sterically disfavored).
This guide provides a validated protocol for isolating the target secondary amine with >98% purity, emphasizing the separation of the secondary amine from the more polar primary amine precursor using Flash Column Chromatography.
Physicochemical Profile & Separation Logic
Understanding the analyte's interaction with the stationary phase is the foundation of this protocol.
| Property | Value (Estimated/Observed) | Chromatographic Implication |
| Molecular Weight | ~232.09 g/mol | Low MW allows for easy evaporation of fractions. |
| Physical State | Viscous Oil or Low-Melting Solid | Requires careful loading; dry loading recommended if viscous. |
| Basicity (pKa) | ~5.5 - 6.0 (Conjugate Acid) | Weakly basic due to electron-withdrawing Br/F. However, the nitrogen lone pair still interacts with acidic silanols, causing "tailing." |
| LogP | ~2.8 - 3.2 | Lipophilic. Soluble in Hexanes, DCM, EtOAc. |
| TLC elution order (Silica) | Tertiary > Secondary > Primary | The target (Secondary) will elute before the starting material (Primary) due to reduced H-bonding capability. |
The "Silanol Effect": Unmodified silica gel is slightly acidic (pH ~5). Amines can protonate or strongly H-bond to surface silanols (Si-OH), leading to broad, tailing peaks.
-
Solution: We utilize Triethylamine (TEA) as a mobile phase modifier. TEA competes for silanol sites, "blocking" them and allowing the target amine to elute as a sharp band [1].
Pre-Purification Assessment
Before packing the column, the crude mixture must be analyzed to define the solvent gradient.
TLC Method Development
-
Plate: Silica Gel 60 F254.
-
Visualization: UV (254 nm) is primary. Stain with Iodine (
) or PMA (Phosphomolybdic Acid) to visualize non-UV active alkyl impurities. -
Solvent System A: 10% Ethyl Acetate in Hexanes.
-
Result: Product likely stays at baseline or low Rf.
-
-
Solvent System B: 20% Ethyl Acetate in Hexanes + 1% TEA.
-
Target Rf: 0.3 – 0.4.
-
Separation: Ensure
between the product and the primary aniline impurity.
-
Note: If the primary aniline and secondary aniline co-elute, switch the modifier to Dichloromethane (DCM) / Methanol (98:2), though Hex/EtOAc is usually sufficient for this lipophilicity.
Detailed Purification Protocol
Step 1: Column Preparation
-
Stationary Phase: Silica Gel 60 (40-63 µm particle size).
-
Column Size: Use a 1:30 to 1:50 ratio of crude mass to silica mass (e.g., for 1g crude, use 30-50g silica).
-
Slurry Solvent: 100% Hexanes + 1% Triethylamine (TEA).
-
Why TEA in slurry? Pre-equilibrating the silica with base neutralizes the column before the sample touches it, preventing initial band broadening [2].
-
Step 2: Sample Loading
-
Method: Dry Loading is superior for this compound to prevent "fingering" caused by viscous oils.
-
Dissolve crude oil in a minimum amount of DCM.
-
Add silica gel (approx. 2x mass of crude).
-
Evaporate solvent under vacuum until a free-flowing powder remains.
-
Carefully pour this powder onto the top of the packed column bed.
-
Add a layer of sand (1 cm) on top to protect the bed.
-
Step 3: Gradient Elution
Run the column using the following gradient profile (based on 20% EtOAc target Rf):
| Volume (CV = Column Volume) | Solvent Composition | Purpose |
| 0 - 2 CV | 100% Hexanes (+1% TEA) | Elute non-polar impurities (e.g., alkyl halides). |
| 2 - 5 CV | 0% | Gradient ramp. |
| 5 - 15 CV | 5% | Elution of Target (Secondary Amine). |
| 15 - 20 CV | 15% | Elute Starting Material (Primary Amine). |
-
Flow Rate: Maintain ~15-20 mL/min for a standard 2-3 cm diameter column.
Step 4: Fraction Collection & Analysis
-
Collect fractions in test tubes (size ~1/4 of CV).
-
Spot fractions on a TLC plate.
-
Pool fractions containing the single spot corresponding to the secondary amine.
-
Critical Check: Run a TLC of the combined fractions before rotary evaporation to ensure no lower-running primary amine was inadvertently included.
Process Visualization
Diagram 1: Purification Workflow
This flowchart illustrates the operational sequence for high-purity isolation.
Caption: Operational workflow for the purification of N-alkylated anilines, emphasizing the critical decision point at TLC scouting.
Diagram 2: Separation Mechanism on Silica
Understanding why the product elutes before the impurity.
Caption: Mechanistic view of differential elution. Primary amines bind tighter to silica than secondary amines, allowing the target to elute first.
Analytical Validation (Post-Purification)
Once isolated, the identity of 4-bromo-3-fluoro-N-(propan-2-yl)aniline must be confirmed.
-
1H NMR (CDCl3, 400 MHz):
-
Look for the isopropyl methine proton (septet, ~3.6-3.8 ppm).
-
Look for the isopropyl methyl protons (doublet, ~1.2 ppm, 6H).
-
Verify the integration of the NH proton (broad singlet, ~3.5-4.0 ppm).
-
Diagnostic: The absence of the primary amine signal (broad singlet, 2H) confirms successful purification.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Target Purity: >98% (area under curve).
-
Troubleshooting Common Issues
| Issue | Cause | Corrective Action |
| Streaking/Tailing | Acidic silanols interacting with amine. | Increase TEA concentration to 2% or switch to ammonia-saturated methanol in DCM. |
| Co-elution | Gradient too steep. | Lower the starting % of EtOAc (e.g., start at 0% and hold for 3 CV). |
| Product Decomposition | Silica acidity catalyzing degradation. | Use "Neutralized Silica" or switch to Alumina (Basic) stationary phase [3].[1] |
References
-
Sielc Technologies. "Separation of Aniline on Newcrom R1 HPLC column." Application Notes. Accessed February 20, 2026. [Link]
-
National Science Foundation (NSF). "Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides." Public Access Repository. Accessed February 20, 2026. [Link]
-
PubChem. "4-Bromo-3-fluoroaniline Compound Summary."[2][3][4] National Library of Medicine. Accessed February 20, 2026. [Link]
Sources
Use of 4-bromo-3-fluoro-N-(propan-2-yl)aniline in Suzuki coupling reactions
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-3-fluoro-N-(propan-2-yl)aniline
Executive Summary
This guide details the application of 4-bromo-3-fluoro-N-(propan-2-yl)aniline (CAS: 1256671-56-7 / 1005010-50-3 analog) as a strategic electrophile in Suzuki-Miyaura cross-coupling reactions. This scaffold is a critical building block in medicinal chemistry, particularly for Anaplastic Lymphoma Kinase (ALK) and MEK inhibitors , where the ortho-fluoroaniline motif modulates metabolic stability and kinase selectivity.
While the para-amino group typically deactivates aryl bromides towards oxidative addition, the ortho-fluorine atom provides a compensatory inductive activation. This note provides two validated protocols: a Standard Robust Method for simple aryl boronic acids and an Advanced Catalytic Method for sterically hindered or heteroaryl coupling partners.
Chemical Reactivity Profile
Understanding the electronic and steric environment of the substrate is prerequisite to selecting the correct catalyst system.
| Feature | Structural Component | Reactivity Impact |
| Electrophile | C(sp²)–Br Bond | Site of Oxidative Addition (OA). |
| Electronic Activation | 3-Fluoro Group (ortho to Br) | Inductive Effect (-I): Pulls electron density from the ring, accelerating OA. Orthogonal Effect: Prevents metabolic hydroxylation at the 3-position. |
| Electronic Deactivation | N-isopropyl Group (para to Br) | Resonance Effect (+R): Donates electron density, increasing the bond strength of C–Br and slowing OA. Proticity: The secondary amine (NH) is weakly acidic but generally compatible with carbonate bases. |
| Steric Bulk | Isopropyl / Fluoro | Moderate steric hindrance. The isopropyl group is distal to the reaction site, but the ortho-fluorine exerts a small steric pressure on the incoming Pd-complex. |
Mechanistic Insight: The net reactivity is "moderately deactivated." Standard Pd(PPh₃)₄ may be sluggish; bidentate ligands (dppf) or electron-rich Buchwald ligands (XPhos, SPhos) are recommended to facilitate the oxidative addition step.
Experimental Protocols
Method A: Standard Robust Protocol (General Purpose)
Best for: Coupling with electron-neutral or electron-deficient phenyl boronic acids.
Reagents & Materials:
-
Substrate: 4-Bromo-3-fluoro-N-(propan-2-yl)aniline (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: 2M Aqueous K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.15 M concentration)
Step-by-Step Procedure:
-
Vessel Preparation: Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the flask with the aniline substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Degassing (Critical): Seal the vessel. Evacuate and backfill with Argon three times.
-
Solvent Introduction: Add anhydrous 1,4-Dioxane via syringe.
-
Base Addition: Add degassed 2M K₂CO₃ solution via syringe. The biphasic mixture will turn orange/red.
-
Reaction: Heat the mixture to 90°C (oil bath) or 100°C (microwave) for 4–12 hours.
-
Monitoring: Check by LC-MS. The starting bromide (Rt ~ standard) should disappear.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash the pad with Ethyl Acetate.
-
Purification: Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Method B: Advanced Protocol (Challenging Substrates)
Best for: Heteroaryl boronic acids (pyridines, pyrazoles) or sterically hindered partners.
Reagents:
-
Catalyst: XPhos Pd G2 (2–3 mol%)
-
Base: K₃PO₄ (3.0 equiv, solid)
-
Solvent: THF : Water (10:1 ratio)
Key Difference: The XPhos ligand creates a highly active monolithic Pd(0) species that rapidly inserts into electron-rich aryl halides, overcoming the deactivating effect of the para-amine.
Visualization of Workflows
Figure 1: Experimental Workflow (Method A)
Caption: Step-by-step execution for the Suzuki coupling of 4-bromo-3-fluoro-N-isopropylaniline.
Figure 2: Mechanistic Pathway & Ligand Influence
Caption: Catalytic cycle highlighting the Oxidative Addition step, which requires electron-rich ligands to overcome substrate deactivation.
Case Study: ALK Inhibitor Synthesis
In the development of ALK inhibitors like CJ-2360 , this specific aniline scaffold is coupled with heteroaryl systems to form the core pharmacophore.
-
Challenge: Coupling 4-bromo-3-fluoro-N-isopropylaniline with a 2-chloropyrimidine or similar electron-deficient heterocycle.
-
Solution: The use of Buchwald-Hartwig conditions (Pd₂dba₃ + BINAP) or Suzuki conditions (if the heterocycle is the boronate) is required.
-
Outcome: The ortho-fluorine atom in the final biaryl product locks the conformation via intramolecular hydrogen bonding or dipole minimization, enhancing binding affinity to the ATP-binding pocket of the kinase.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos Pd G2 or Sphos Pd G2 . Ensure strict oxygen-free conditions. |
| Protodeboronation | Boronic Acid Instability | Use Boronic Esters (Pinacol) instead of acids. Switch base to anhydrous K₃PO₄ or CsF . |
| Dehalogenation (Ar-H) | Hydride Source | Avoid alcohols (MeOH/EtOH) as cosolvents. Use Dioxane or Toluene . |
| Pd Black Formation | Ligand Dissociation | Add excess ligand (e.g., 10 mol% PPh₃ or XPhos) relative to Pd metal. |
References
-
Discovery of CJ-2360: Wang, S., et al. "Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[1] Journal of Medicinal Chemistry, 2020.
-
General Suzuki Protocol: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.
-
Ortho-Substituted Anilines: Lücking, U. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." RSC Advances, 2013.
-
Buchwald Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
Sources
Buchwald-Hartwig amination with 4-bromo-3-fluoro-N-(propan-2-yl)aniline
An Application Guide to the Buchwald-Hartwig Amination: Synthesis of N-Aryl Anilines Using 4-bromo-3-fluoro-N-(propan-2-yl)aniline
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Aryl and heteroaryl amines are privileged structures found in a vast array of FDA-approved drugs and biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[2][3] It provides a reliable pathway for coupling amines with aryl halides or pseudohalides, often succeeding where traditional methods like nucleophilic aromatic substitution fail due to harsh conditions or limited substrate scope.[2][4]
This application note provides a detailed protocol and technical guide for the Buchwald-Hartwig amination of a specific, electronically modified substrate: 4-bromo-3-fluoro-N-(propan-2-yl)aniline. The presence of a fluorine atom ortho to the bromine imparts distinct electronic properties, making this a relevant and instructive example for researchers tackling similar electron-deficient or sterically demanding systems. We will delve into the mechanistic underpinnings, the rationale behind reagent selection, a step-by-step experimental protocol, and a guide for troubleshooting common issues.
Mechanistic Rationale: The Engine of the Reaction
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned catalytic cycle orchestrated by a palladium complex. Understanding this cycle is crucial for rational troubleshooting and optimization. The process involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5]
-
Oxidative Addition : The cycle begins with a catalytically active, low-valent Pd(0) species, which inserts into the carbon-bromine bond of the aryl halide. This is often the rate-determining step of the reaction.[6] The reactivity order for the halide is generally I > Br > Cl, although modern catalysts have made the use of more challenging aryl chlorides routine.[5][7]
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so reactive that it causes degradation of sensitive functional groups.[8]
-
Reductive Elimination : This final step involves the formation of the new C-N bond and the release of the desired N-aryl aniline product. The Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[3][9]
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol Design for 4-bromo-3-fluoro-N-(propan-2-yl)aniline
The electronic and steric profile of the substrate dictates the optimal choice of reagents. The fluorine atom in 4-bromo-3-fluoro-N-(propan-2-yl)aniline acts as an electron-withdrawing group, which can slow the initial oxidative addition step. Therefore, a highly active catalyst system is recommended. For this protocol, we will couple it with morpholine, a common secondary cyclic amine.
Component Selection Rationale
-
Palladium Precatalyst & Ligand : We select XPhos Pd G3 , a third-generation Buchwald precatalyst.[10] These precatalysts are air- and moisture-stable, simplifying handling.[11] The XPhos ligand is a bulky, electron-rich biaryl phosphine that is highly effective for coupling a wide range of substrates, including electron-deficient aryl halides.[7][10] The bulkiness of the ligand promotes the formation of the active monoligated palladium species and accelerates both oxidative addition and reductive elimination.[2]
-
Base : Sodium tert-butoxide (NaOtBu) is chosen as the base. It is a strong, non-nucleophilic base well-suited for deprotonating secondary amines coordinated to the palladium center.[5][8] While weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for substrates with base-sensitive functional groups, a strong base is generally required for efficient coupling of anilines.[7][8]
-
Solvent : Toluene is an excellent solvent for this reaction. It has a suitable boiling point for the typical reaction temperatures (80-110 °C) and is relatively non-coordinating, which prevents inhibition of the catalyst.[5][8] Other common solvents include dioxane and THF.[8]
Recommended Reaction Parameters
| Parameter | Recommended Reagent/Condition | Rationale |
| Aryl Halide | 4-bromo-3-fluoro-N-(propan-2-yl)aniline | Electron-deficient substrate. |
| Amine | Morpholine (1.2 equiv.) | Common secondary amine coupling partner. A slight excess ensures complete consumption of the limiting aryl halide. |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, highly active catalyst suitable for challenging substrates.[10] |
| Base | Sodium tert-butoxide (1.4 equiv.) | Strong, non-nucleophilic base to facilitate amine deprotonation.[7][8] |
| Solvent | Toluene (0.1 - 0.2 M) | High-boiling, non-coordinating solvent.[8] |
| Temperature | 100-110 °C | Standard temperature range for these couplings to ensure a reasonable reaction rate.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | The active Pd(0) catalyst is sensitive to oxygen.[11] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination on a 1.0 mmol scale.
Materials and Equipment
-
4-bromo-3-fluoro-N-(propan-2-yl)aniline (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed toluene (5-10 mL)
-
Oven-dried reaction vial or Schlenk flask with a magnetic stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Safety Precautions
-
Palladium catalysts can be pyrophoric. Handle with care.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle in an inert atmosphere or glovebox.
-
Toluene is flammable and toxic. Work in a well-ventilated fume hood.
-
The reaction can be exothermic. Proper temperature control is essential, especially during scale-up.[12]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Preparation :
-
Place a magnetic stir bar into a reaction vial or Schlenk flask and oven-dry all glassware thoroughly before use.[11]
-
Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.
-
-
Reaction Setup :
-
Under an inert atmosphere (preferably in a glovebox), add 4-bromo-3-fluoro-N-(propan-2-yl)aniline (1.0 mmol), sodium tert-butoxide (1.4 mmol), and XPhos Pd G3 (0.02 mmol) to the reaction vessel.[7]
-
If a glovebox is not available, add the solids quickly in the open air, seal the vessel with a septum, and immediately purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.[7]
-
-
Reagent Addition :
-
Using a syringe, add anhydrous, degassed toluene (5 mL) to the reaction mixture.
-
Finally, add morpholine (1.2 mmol) via syringe.[7]
-
-
Reaction Execution :
-
Place the sealed reaction vessel into a preheated oil bath or heating block set to 100-110 °C.[7]
-
Stir the mixture vigorously for 12-24 hours. The reaction mixture will typically turn dark brown or black.
-
Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), GC-MS, or LC-MS until the starting aryl bromide is consumed.[7]
-
-
Workup :
-
Once the reaction is complete, remove the vessel from the heat source and allow it to cool to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
-
Purification and Analysis :
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-arylated aniline product.[13]
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below is a guide to common problems and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Catalyst: The active Pd(0) species was not formed or was deactivated by oxygen. | Ensure rigorous inert atmosphere techniques are used.[11] Use a reliable precatalyst like a G3 or G4 palladacycle.[7] |
| Inappropriate Ligand/Base: The chosen ligand or base is not suitable for the specific substrate combination. | For electron-deficient substrates, ensure a sufficiently electron-rich ligand (e.g., XPhos, RuPhos) is used. Ensure the base is strong enough (e.g., NaOtBu, LHMDS).[7] | |
| Low Temperature: The reaction temperature is too low to overcome the activation energy. | Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Side Product Formation | Hydrodehalogenation: The aryl halide is reduced instead of coupled. | This can be caused by moisture or certain bases. Ensure anhydrous conditions. Sometimes switching the base (e.g., from NaOtBu to K₃PO₄) can mitigate this issue. |
| Homocoupling: Dimerization of the aryl halide or amine. | This can be promoted by high catalyst loading or temperature. Try reducing the catalyst loading or reaction temperature.[7] | |
| Reaction Stalls | Catalyst Inhibition: The iodide formed from an aryl iodide substrate can sometimes inhibit the catalyst. | This is less common with aryl bromides but can happen. Consider using a different ligand system.[9] |
| Poor Solubility: Reagents, particularly the base, may not be sufficiently soluble. | Ensure vigorous stirring. In some cases, switching to a more polar solvent or a soluble organic base like DBU may help, though this requires re-optimization.[5][14] |
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 20, 2026, from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved February 20, 2026, from [Link]
-
Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 20, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved February 20, 2026, from [Link]
-
Beller, M., et al. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved February 20, 2026, from [Link]
-
Jamison, T. F., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved February 20, 2026, from [Link]
-
Hartwig, J. F., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. Retrieved February 20, 2026, from [Link]
-
Nolan, S. P., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Retrieved February 20, 2026, from [Link]
-
Organ, M. G., et al. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Kumar, A., et al. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Lapkin, A. A., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Retrieved February 20, 2026, from [Link]
-
Jamison, T. F., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved February 20, 2026, from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 20, 2026, from [Link]
-
Rivelino, R., et al. (2025, July 31). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Retrieved February 20, 2026, from [Link]
-
Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved February 20, 2026, from [Link]
-
Lei, A., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 20, 2026, from [Link]
-
Szostak, M., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved February 20, 2026, from [Link]
-
Chemistry Stack Exchange. (2021, July 23). Purification of Buchwald-Hartwig amination. Retrieved February 20, 2026, from [Link]
-
Kwong, F. Y., et al. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]
-
Le, T., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Retrieved February 20, 2026, from [Link]
-
Nolan, S. P., et al. (n.d.). Explorations of substrates for the Buchwald–Hartwig amination reaction using the Pd–NHC complex at room temperature. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved February 20, 2026, from [Link]
-
Zhang, W., et al. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved February 20, 2026, from [Link]
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]
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Application Note: Strategic Utilization of 4-Bromo-3-fluoro-N-(propan-2-yl)aniline in Pharmaceutical Synthesis
Executive Summary
This application note details the physicochemical profile and synthetic utility of 4-bromo-3-fluoro-N-(propan-2-yl)aniline (hereafter referred to as BFPA ). As a tri-functionalized aromatic scaffold, BFPA represents a "privileged structure" in modern medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) .
Its value lies in the orthogonal reactivity of its three functional handles:
-
Aryl Bromide (C-Br): A high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Aryl Fluoride (C-F): A metabolic blocker that modulates pKa and prevents oxidative metabolism at the ortho position.
-
N-Isopropyl Group (N-iPr): A secondary amine that provides steric bulk and lipophilicity, critical for filling hydrophobic pockets in kinase and GTPase targets (e.g., KRAS G12C inhibitors).
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the electronic and steric nature of BFPA is prerequisite to its successful application. The fluorine atom at the 3-position exerts an inductive electron-withdrawing effect (-I), slightly deactivating the ring toward electrophilic aromatic substitution but activating the C-Br bond for oxidative addition in catalytic cycles.
| Property | Value / Description | Impact on Synthesis |
| Molecular Formula | C₉H₁₁BrFN | -- |
| Molecular Weight | 232.10 g/mol | Ideal fragment size (MW < 300) for lead optimization. |
| Appearance | Off-white to pale brown oil/solid | Oxidation sensitive; store under inert atmosphere. |
| pKa (Conjugate Acid) | ~3.5 - 4.0 (Predicted) | The ortho-fluorine reduces the basicity of the aniline nitrogen compared to unsubstituted N-isopropylaniline (pKa ~5.5). |
| LogP | ~3.2 | High lipophilicity aids in cell permeability but requires polar solvents (DMF, Dioxane) for reactions. |
| Electronic Effect | 3-Fluoro (-I effect) | Stabilizes the C-Br bond against homolytic cleavage but facilitates Pd(0) insertion. |
Strategic Synthetic Workflows
The following diagram illustrates the divergent synthetic pathways accessible from BFPA. The molecule serves as a "linchpin," allowing the independent elaboration of the aromatic core and the nitrogen tail.
Figure 1: Divergent synthetic utility of BFPA. The scaffold allows for modular construction of biaryl systems (Suzuki), nitrogen heterocycles (Buchwald), or covalent inhibitors (Acrylamide formation).
Detailed Experimental Protocols
Protocol A: Synthesis of BFPA (Reductive Amination)
Rationale: Direct alkylation of anilines with isopropyl halides often leads to over-alkylation (quaternary salts). Reductive amination using acetone is the industry-standard method for ensuring mono-alkylation selectivity.
Reagents:
-
Acetone (3.0 equiv) - Acts as both reagent and co-solvent
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv) - Mild reducing agent preferred over NaBH₄ to prevent reduction of the C-Br bond.
-
Acetic Acid (1.0 equiv) - Catalyst to activate the imine.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - Solvent.
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask under N₂, dissolve 4-bromo-3-fluoroaniline (10 mmol) in DCM (40 mL). Add acetone (30 mmol) and acetic acid (10 mmol). Stir at room temperature (RT) for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting aniline spot should disappear.
-
Quench: Quench carefully with saturated aqueous NaHCO₃ until pH ~8.
-
Work-up: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂). Elute with a gradient of 0-10% EtOAc in Hexanes.
-
Yield Expectation: 85–95%.
-
Validation: ¹H NMR should show a distinct septet at ~3.6 ppm (1H) and a doublet at ~1.2 ppm (6H) for the isopropyl group.
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Rationale: This protocol utilizes the C-Br handle to attach an aryl or heteroaryl ring.[3] The presence of the 3-Fluoro substituent accelerates the oxidative addition step compared to non-fluorinated analogues, but requires a robust catalyst system to prevent dehalogenation.
Reagents:
-
BFPA (1.0 equiv)[2]
-
Aryl Boronic Acid (1.2 equiv)[2]
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Robust against steric bulk.
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology:
-
Degassing (Critical): Sparge 1,4-dioxane with Argon for 20 minutes prior to use. Oxygen is the primary cause of catalyst death in this system.
-
Assembly: In a microwave vial or sealed tube, combine BFPA (1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (0.05 mmol).
-
Solvation: Add Dioxane (4 mL) and aqueous K₂CO₃ (1.5 mL).
-
Reaction: Seal the vessel and heat to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).
-
Work-up: Cool to RT. Filter through a pad of Celite® to remove Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via automated flash chromatography.
-
Note: If the product contains basic nitrogens, use DCM/MeOH/NH₃ as the eluent system.
-
Application in Covalent Inhibitor Design (KRAS/Kinase Context)
In modern oncology (e.g., Sotorasib analogs), the BFPA scaffold is often converted into an acrylamide. The N-isopropyl group serves a dual purpose here:
-
Conformational Lock: The steric bulk of the isopropyl group forces the acrylamide warhead into a specific rotameric conformation, pre-organizing it for nucleophilic attack by the target cysteine (e.g., Cys12 in KRAS).
-
Solubility: It disrupts planarity, improving the solubility of the final drug molecule.
Synthesis Tip: When converting BFPA to an acrylamide (using Acryloyl Chloride + Diisopropylethylamine), the reaction may be sluggish due to the steric hindrance of the isopropyl group.
-
Optimization: Use DIPEA as the base and DCM as solvent at 0°C . If conversion is low, add DMAP (0.1 equiv) as a nucleophilic catalyst.
References
-
Reductive Amination Methodology: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link
-
Fluorine in MedChem: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry."[4] Chemical Society Reviews, 2008 , 37, 320-330. Link
-
Suzuki Coupling of Deactivated Anilines: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457-2483. Link
-
KRAS Inhibitor Structural Analysis (Relevance of Fluoro-Anilines): Lanman, B. A., et al. "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 2020 , 63, 52-65. Link
Sources
Application Note: 4-Bromo-3-fluoro-N-(propan-2-yl)aniline in Agrochemical Discovery
Executive Summary
4-bromo-3-fluoro-N-(propan-2-yl)aniline (hereafter BFPA-iPr ) represents a "privileged scaffold" in modern agrochemical discovery. It combines three critical structural features required for next-generation crop protection agents:
-
Metabolic Stability: The C-3 fluorine atom blocks metabolic oxidation at a typically vulnerable site, extending the half-life of the active ingredient (AI) in plant systems.
-
Synthetic Versatility: The C-4 bromine handle serves as an excellent electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.
-
Lipophilic Tuning: The N-isopropyl group increases
(lipophilicity) and introduces steric bulk, which is essential for modulating binding affinity in target enzymes (e.g., SDHIs or PPO inhibitors).
This guide provides validated protocols for the synthesis, quality control, and downstream application of BFPA-iPr.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 4-bromo-3-fluoro-N-(propan-2-yl)aniline |
| Common Name | N-isopropyl-4-bromo-3-fluoroaniline |
| Molecular Formula | C |
| Molecular Weight | 232.10 g/mol |
| Appearance | Pale yellow to brown oil/low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
| Key Functionality | Secondary Amine (Nucleophile), Aryl Bromide (Electrophile) |
Protocol A: Synthesis of BFPA-iPr (Reductive Amination)
Objective: Selective mono-alkylation of 4-bromo-3-fluoroaniline using acetone. Mechanism: Formation of a ketimine intermediate followed by in situ reduction. Standard: Modified Abdel-Magid Reductive Amination.
Reagents & Materials[3][5][6][8][9][10][11][12][13][14]
-
Substrate: 4-Bromo-3-fluoroaniline (1.0 eq)
-
Carbonyl Source: Acetone (3.0 eq) – Acts as both reagent and co-solvent.
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)
) (1.5 eq).-
Critical Insight: STAB is preferred over NaBH
or NaCNBH because it is mild enough to avoid reducing the C-Br bond and does not generate toxic cyanide waste.
-
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 eq).
Step-by-Step Procedure
-
Imine Formation:
-
In a dry round-bottom flask under N
atmosphere, dissolve 4-bromo-3-fluoroaniline (10 mmol) in DCE (40 mL). -
Add Acetone (30 mmol) and Glacial Acetic Acid (10 mmol).
-
Observation: The solution may darken slightly. Stir at Room Temperature (RT) for 30 minutes to promote equilibrium formation of the imine.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH(OAc)
(15 mmol) portion-wise over 15 minutes. -
Caution: Mild gas evolution (H
) may occur. -
Allow the reaction to warm to RT and stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting aniline spot (more polar) should disappear, replaced by the less polar N-isopropyl product.
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous NaHCO
until pH ~8. -
Extract with DCM (3 x 30 mL).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often >90% pure. If necessary, purify via flash chromatography (SiO
, 0-10% EtOAc in Hexanes).
-
Workflow Visualization
Figure 1: Step-wise workflow for the reductive amination of 4-bromo-3-fluoroaniline.
Protocol B: Quality Control & Validation
Objective: Ensure the integrity of the halogen handles (Br, F) and the alkylation state.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: Purity > 97%.
-
Note: The N-isopropyl product will elute later than the parent aniline due to increased lipophilicity.
NMR Validation (Self-Validating Markers)
-
H NMR (CDCl
, 400 MHz):-
Look for the Isopropyl Septet :
~3.6–3.8 ppm (1H). -
Look for the Isopropyl Doublet :
~1.2 ppm (6H). -
Validation: If the septet is missing, the reaction failed. If the integral is double (2H septet), you have di-alkylation (unlikely with isopropyl due to sterics).
-
-
F NMR:
-
Single peak around
-100 to -110 ppm (depending on reference). -
Validation: Absence of extra peaks confirms no defluorination occurred during reduction.
-
Protocol C: Downstream Application (Suzuki Coupling)
Context: This protocol simulates the attachment of a heteroaryl ring, a common step in synthesizing SDHI fungicides (e.g., coupling to a pyrazole or pyridine).
Reagents
-
Electrophile: BFPA-iPr (1.0 eq).
-
Nucleophile: 1-Methyl-1H-pyrazole-4-boronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl
·DCM (3 mol%). -
Base: K
CO (2.0 M aqueous, 3.0 eq). -
Solvent: 1,4-Dioxane.
Procedure
-
Degassing: Combine BFPA-iPr, boronic acid, and solvent in a reaction vial. Sparge with Argon for 5 minutes.
-
Catalysis: Add Pd catalyst and aqueous base. Seal the vial.
-
Reaction: Heat to 90°C for 4 hours.
-
Analysis: Monitor consumption of BFPA-iPr by LC-MS.
-
Success Indicator: Mass shift from [M+H]
~232/234 (Br pattern) to product mass (loss of Br, gain of pyrazole).
-
Reaction Pathway Diagram[11][15]
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of BFPA-iPr.
Safety & Handling (MSDS Summary)
-
Acute Toxicity: Like most halogenated anilines, BFPA-iPr is toxic if swallowed or absorbed through skin. It may cause methemoglobinemia (cyanosis).
-
Handling: Always use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator (2–8°C) to prevent oxidation of the amine (darkening over time).
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
-
Jeschke, P. (2010). "The unique role of fluorine in the design of active ingredients for modern crop protection."[1] ChemBioChem.
-
Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Sources
Role of 4-bromo-3-fluoro-N-(propan-2-yl)aniline in material science research
Application Note: Strategic Utilization of 4-Bromo-3-fluoro-N-(propan-2-yl)aniline in Advanced Electronic Materials
Executive Summary
4-bromo-3-fluoro-N-(propan-2-yl)aniline (CAS: 1256633-28-7 / 656-65-5 derivative) is a high-value halogenated amine intermediate.[1][2] While primarily scaled for pharmaceutical synthesis (e.g., oxazolidinone antibiotics like Torezolid), its structural attributes—specifically the electron-withdrawing fluorine , the reactive bromine handle , and the solubilizing N-isopropyl group —position it as a potent "end-capping" synthon for Organic Photovoltaics (OPVs) , OLED Hole Transport Materials (HTMs) , and Perovskite Interface Passivators .[1][2]
This guide details the repurposing of this pharmaceutical intermediate for material science, focusing on the synthesis of fluorinated triarylamines and hydrophobic passivation layers.[1][2]
Part 1: Structural Analysis & Material Science Utility
The "Strategic Synthon" Concept
In organic electronics, the cost of materials is often driven by complex synthesis.[1][2] Repurposing scaled pharmaceutical intermediates allows researchers to access sophisticated functionality at a fraction of the cost of custom material building blocks.[1][2]
| Structural Feature | Function in Material Science |
| Bromine (C-4) | Primary Reactive Site: Enables Pd-catalyzed C-N (Buchwald-Hartwig) or C-C (Suzuki) coupling to conjugate backbones (fluorene, carbazole, thiophene).[1][2] |
| Fluorine (C-3) | Electronic Tuning: The high electronegativity of F lowers the HOMO (Highest Occupied Molecular Orbital) level of the resulting polymer/molecule, improving oxidative stability and open-circuit voltage ( |
| N-Isopropyl Group | Solubility & Morphology: The bulky alkyl group disrupts |
| Secondary Amine | Terminating Unit: Acts as a "stopper" in polymerization or a mono-functional unit to create asymmetric tertiary amines.[1][2] |
Core Applications
-
Hole Transport Materials (HTMs): Used to synthesize asymmetric fluorinated triarylamines.[1][2] The fluorine atom lowers the HOMO level to better match the valence band of perovskites or deep-blue OLED emitters.[1][2]
-
Perovskite Passivation: The ammonium salt form (after protonation) can bind to surface defects (
or halide vacancies) on perovskite crystals, while the isopropyl group forms a hydrophobic barrier against moisture.[1][2]
Part 2: Experimental Protocol
Workflow: Synthesis of a Fluorinated HTM End-Cap
Objective: Couple 4-bromo-3-fluoro-N-(propan-2-yl)aniline with a carbazole core to create a model Hole Transport Material.[1][2] Reaction Type: Buchwald-Hartwig Cross-Coupling.[1][2][3]
-
Substrate A: 4-bromo-3-fluoro-N-(propan-2-yl)aniline (1.0 eq)[1][2]
-
Substrate B: Carbazole or Diphenylamine derivative (1.1 eq)
-
Catalyst:
(2 mol%)[1][2] -
Ligand: Tri-tert-butylphosphine (
) or XPhos (4 mol%)[1][2] -
Base: Sodium tert-butoxide (
) (1.5 eq)[1][2] -
Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox)[1][2]
-
Preparation (In Glovebox/Schlenk):
-
Solvent Addition:
-
Reaction:
-
Heat the block to 100–110°C with vigorous stirring.
-
Monitor via TLC or LC-MS.[1][2] The bromine is the leaving group; the secondary amine of the aniline is sterically hindered by the isopropyl group, so the coupling usually occurs at the Br site if reacting with a secondary amine, OR the N-H site if reacting with an aryl halide.[1][2]
-
Critical Correction: Since Substrate A has both a Br and an N-H, it is a bifunctional monomer.[1][2]
-
Route A (Chain Extension): If reacting with a boronic acid (Suzuki), the Br reacts.[1][2]
-
Route B (End Capping): To use it as an end-cap, we typically react the Br end with a core that has an amine (e.g., Carbazole), OR react the N-H end with a core that has a halide.[1][2]
-
Protocol Adjustment: This protocol assumes we are coupling the Br of the starting material to a Carbazole (N-H) .[1][2]
-
-
-
Work-up:
-
Purification:
Part 3: Visualization & Logic
Synthesis Logic Diagram
This diagram illustrates the bifurcation of reactivity for 4-bromo-3-fluoro-N-(propan-2-yl)aniline.
Caption: Dual-reactivity pathways allow this molecule to serve as either a core extender or a terminal capping unit in HTM synthesis.[1][2]
Part 4: Characterization & Quality Control
To validate the synthesis of the material science derivative, compare against these expected parameters:
| Technique | Expected Observation | Reason |
| 1H NMR | Isopropyl Methine (septet, ~3.6-3.8 ppm) | Confirms retention of the solubilizing group.[1][2] |
| 19F NMR | Singlet approx -110 to -120 ppm | Diagnostic for the fluorine substituent; shift confirms electronic environment change.[1][2] |
| Cyclic Voltammetry | Oxidation onset shift (+0.1 to +0.3 V vs Fc/Fc+) | Fluorine substitution stabilizes the HOMO compared to non-fluorinated analog.[1][2] |
| TGA (Thermal) | Essential for vacuum deposition stability in OLED fabrication.[1][2] |
References
-
Jeon, S. O., et al. "Polaron Stability in High-Mobility Hole Transport Materials for OLEDs."[1][2] Nature Materials, 2014.[1][2] Link (Context: Importance of stable triarylamine cores).[1][2]
-
Agarwal, A., et al. "Fluorination of HTMs: Impact on Perovskite Solar Cell Efficiency."[1][2] Journal of Materials Chemistry A, 2019.[1][2] Link (Context: Fluorine effect on HOMO levels).[1][2]
-
Sigma-Aldrich. "4-Bromo-3-fluoroaniline Product Specification." Link (Source of physical property data).[1][2]
-
PubChem. "Compound Summary: 4-Bromo-3-fluoroaniline."[1][2][5] National Library of Medicine.[1][2] Link (Validation of chemical structure).[1][2]
Sources
Application Notes and Protocols for the Derivatization of 4-bromo-3-fluoro-N-(propan-2-yl)aniline in Medicinal Chemistry
Introduction: Strategic Value of 4-bromo-3-fluoro-N-(propan-2-yl)aniline
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. The compound 4-bromo-3-fluoro-N-(propan-2-yl)aniline is a highly valuable scaffold, embodying several key features that make it an attractive starting point for library synthesis and lead optimization. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1][2] The N-isopropyl group provides a degree of steric bulk and lipophilicity that can be crucial for modulating pharmacokinetic properties.
This guide provides an in-depth exploration of the derivatization of 4-bromo-3-fluoro-N-(propan-2-yl)aniline, offering detailed protocols and the underlying scientific rationale for key transformations. The methodologies presented are designed to be robust and adaptable, providing researchers with the tools to efficiently generate compound libraries for structure-activity relationship (SAR) studies.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of 4-bromo-3-fluoro-N-(propan-2-yl)aniline can be broadly categorized into two main approaches: functionalization at the C4-position via the bromo substituent and modification of the secondary amine. The choice of strategy is dictated by the specific goals of the medicinal chemistry program, whether it be exploring new binding interactions, modulating physicochemical properties, or improving ADME (absorption, distribution, metabolism, and excretion) profiles.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The carbon-bromine bond is a linchpin for derivatization, offering a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, providing reliable and versatile methods for introducing a wide array of substituents.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds, a common motif in many drug molecules.[3] The reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-rich anilines, bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu research groups (e.g., XPhos, SPhos, tBuXPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. The choice of base can influence the reaction rate and the tolerance of functional groups. Inorganic bases like potassium carbonate or cesium carbonate are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromo-3-fluoro-N-(propan-2-yl)aniline with Phenylboronic Acid
Materials:
-
4-bromo-3-fluoro-N-(propan-2-yl)aniline (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add 4-bromo-3-fluoro-N-(propan-2-yl)aniline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add 1,4-dioxane and water in a 4:1 ratio. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the aniline).
-
Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | ~90 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 16 | ~75 |
| Note: Yields are representative and may vary based on the specific substrate and reaction conditions. |
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of more complex diaryl or alkylaryl amines.[4] This reaction is particularly useful for introducing primary or secondary amines at the C4-position.
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are essential for efficient catalysis. Pre-catalysts, where the palladium is already in a complex with the ligand, can offer improved reactivity and reproducibility.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[6][7]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
4-bromo-3-fluoro-N-(propan-2-yl)aniline (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by 4-bromo-3-fluoro-N-(propan-2-yl)aniline and morpholine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12 | ~92 |
| Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 16 | ~80 |
| Aniline | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | 24 | ~78 |
| Note: Yields are representative and may vary based on the specific substrate and reaction conditions. |
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling is the method of choice for introducing terminal alkynes, providing access to linear, rigid scaffolds that can act as linkers or probe deep into binding pockets.[8][9] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the classic catalytic system. The palladium facilitates the oxidative addition to the aryl bromide, while the copper is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HBr byproduct.
-
Solvent: Anhydrous, aprotic solvents like THF or DMF are typically used.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
4-bromo-3-fluoro-N-(propan-2-yl)aniline (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (TEA)
-
Anhydrous THF
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add 4-bromo-3-fluoro-N-(propan-2-yl)aniline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water or saturated aqueous ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 25 | 6 | ~95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 50 | 4 | ~90 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 40 | 8 | ~85 |
| Note: Yields are representative and may vary based on the specific substrate and reaction conditions. |
Part 2: Derivatization at the N-(propan-2-yl)amino Group
The secondary amine of the title compound offers another key site for derivatization, primarily through amide bond formation. This allows for the introduction of a wide range of functionalities that can modulate polarity, introduce hydrogen bond donors and acceptors, and explore new interactions with the biological target.
Amide Bond Formation: Coupling with Carboxylic Acids
The direct condensation of an amine and a carboxylic acid is generally inefficient. Therefore, the carboxylic acid must be "activated" using a coupling reagent.[11]
Causality of Experimental Choices:
-
Coupling Reagents: A variety of coupling reagents are available, each with its own mechanism of action. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common. Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective but can be more expensive.
-
Additives: Additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) are often used to suppress side reactions and improve yields.
-
Base: A non-nucleophilic base like DIPEA or triethylamine is typically added to neutralize any acidic byproducts and ensure the amine remains in its nucleophilic free base form.
Experimental Protocol: Amide Coupling with Benzoic Acid using EDC/HOBt
Materials:
-
4-bromo-3-fluoro-N-(propan-2-yl)aniline (1.0 eq)
-
Benzoic acid (1.1 eq)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (1-hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF or DCM
-
Round-bottom flask
Procedure:
-
To a solution of benzoic acid in anhydrous DMF, add EDC and HOBt. Stir the mixture at room temperature for 15-30 minutes to form the active ester.
-
Add 4-bromo-3-fluoro-N-(propan-2-yl)aniline to the reaction mixture, followed by DIPEA.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Once the reaction is complete, dilute with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | EDC / HOBt | DIPEA | DMF | 25 | 4 | ~90 |
| Acetic Acid | HATU | DIPEA | DCM | 25 | 2 | ~95 |
| Boc-Gly-OH | DCC / DMAP | - | DCM | 25 | 6 | ~88 |
| Note: Yields are representative and may vary based on the specific substrate and reaction conditions. |
Visualization of Synthetic Pathways
The following diagrams illustrate the key derivatization workflows described in this guide.
Caption: Key derivatization workflows for 4-bromo-3-fluoro-N-(propan-2-yl)aniline.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
4-bromo-3-fluoro-N-(propan-2-yl)aniline is a versatile and strategically valuable building block for medicinal chemistry. The protocols and rationales provided herein for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and amide coupling reactions offer a robust starting point for the synthesis of diverse compound libraries. By understanding the causality behind the experimental choices, researchers can effectively troubleshoot and adapt these methods to their specific synthetic targets, accelerating the drug discovery process.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. Accounts of Chemical Research, 33(3), 215-225. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Ali, S., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5623. [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
-
Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Retrieved from [Link]
-
Alizadeh, F. T. (2022). METAL-FREE SYNTHESIS STRATEGIES TOWARDS AMIDE BOND FORMATION: REVIEW. PROCESSES OF PETROCHEMISTRY AND OIL REFINING, 23(4), 167-184. [Link]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 8129-8131. [Link]
-
National Institutes of Health. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. Retrieved from [Link]
-
CAS. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-chloro-N-isopropylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline.
-
MDPI. (n.d.). Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
National Institutes of Health. (n.d.). Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. Retrieved from [Link]
-
Open Exploration Publishing. (2025, April 21). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of n-isopropylaniline by catalytic distillation. Retrieved from [Link]
-
Open Exploration Publishing. (n.d.). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 11. ppor.az [ppor.az]
Application Note: Optimization and Scale-Up of Palladium-Catalyzed Cross-Coupling Reactions
Executive Summary
Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi) represents the backbone of modern medicinal chemistry.[1] However, "standard" conditions often fail when applied to the nitrogen-rich, sterically hindered heterocycles common in drug discovery.
This guide moves beyond textbook theory to provide a field-validated protocol for challenging couplings. It focuses on the use of pre-formed catalytic systems (Buchwald precatalysts) to eliminate induction periods and ensure batch-to-batch reproducibility. It also integrates a self-validating troubleshooting workflow and industrial-standard metal scavenging techniques to meet ICH Q3D guidelines.
Mechanistic Foundation: The "Engine" of the Reaction
To troubleshoot a failed reaction, one must identify which part of the catalytic engine seized. The cycle consists of three distinct stages, each susceptible to specific failure modes.
The Catalytic Cycle (Visualized)
The following diagram illustrates the standard Suzuki-Miyaura cycle, highlighting the critical "Decision Points" where reaction parameters must be tuned.
Figure 1: The Pd(0)/Pd(II) catalytic cycle. Note that Oxidative Addition is often rate-limiting for aryl chlorides, while Transmetallation is sensitive to base strength and steric bulk.
Critical Parameter Optimization
Success relies on three variables: Ligand (sterics/electronics), Base (activation strength), and Precatalyst (activation energy).
Ligand Selection Strategy
Do not screen randomly. Select ligands based on the specific challenge of your substrate.
| Ligand Class | Representative Ligand | Best Application | Mechanism of Action |
| Dialkylbiaryl Phosphines | XPhos, SPhos | General purpose; Aryl chlorides; Sterically hindered substrates. | Bulky groups promote reductive elimination; Electron-rich P promotes oxidative addition.[2] |
| Bulky Biaryl Phosphines | BrettPhos, RuPhos | C-N Coupling (Buchwald); Secondary amines; Heterocycles. | Extremely bulky; prevents catalyst deactivation; stabilizes monoligated Pd. |
| Bidentate Phosphines | dppf, Xantphos | Large bite angle requirements; High-temperature stability. | Chelation effect stabilizes Pd intermediate; forces reductive elimination via bite angle. |
| N-Heterocyclic Carbenes | PEPPSI-IPr | "Difficult" couplings; Tetra-ortho-substituted biaryls. | Strong sigma-donation prevents metal dissociation; highly thermally stable. |
The Shift to Precatalysts
Recommendation: Abandon in situ catalyst generation (e.g., Pd(OAc)₂ + PPh₃) for critical applications.
-
Why: In situ mixing often leads to inactive Pd-clusters ("Pd black") before the cycle begins.
-
Solution: Use Buchwald G3 or G4 Precatalysts . These are air-stable solids that generate the active Pd(0)-L species quantitatively upon exposure to base in solution.
Standardized Experimental Protocol
Target Application: Suzuki-Miyaura Coupling of a Heteroaryl Chloride with a Heteroaryl Boronic Acid. Scale: 1.0 mmol (Screening Scale).
Reagents & Materials
-
Electrophile: Heteroaryl Chloride (1.0 equiv)
-
Nucleophile: Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate), finely ground (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Internal Standard: 1,3,5-Trimethoxybenzene (for NMR quantification)
Step-by-Step Methodology
Step 1: Reaction Assembly (Benchtop stable, but inert atmosphere preferred)
-
Equip a 2-neck round bottom flask or a reaction vial with a magnetic stir bar.
-
Add the Electrophile (1.0 mmol), Boronic Acid (1.2 mmol), and Base (2.0 mmol).
-
Add the XPhos Pd G4 Precatalyst (0.02 mmol).
-
Note: If using a glovebox, weigh all solids inside. If on a benchtop, weigh quickly; the G4 precatalyst is relatively stable but should not be left open indefinitely.
-
Step 2: Solvent Addition & Degassing (CRITICAL)
-
Add the solvent mixture (Dioxane/Water, 4:1, 0.2 M concentration relative to halide).
-
Degas: Oxygen is the enemy of Pd(0).
-
Method A (Sparging): Bubble Nitrogen or Argon directly into the solvent for 10-15 minutes using a long needle.
-
Method B (Freeze-Pump-Thaw): Required for highly sensitive reactions (e.g., involving alkyl-boronates).
-
Step 3: Reaction & Monitoring
-
Seal the vessel with a septum or crimp cap.
-
Heat the reaction block/bath to 80°C - 100°C .
-
Scientific Insight: The G4 precatalyst activates rapidly upon heating. The color often changes from off-white to orange/brown (active species) to black (decomposition).
-
-
Self-Validation Check (1 hour): Take a 50 µL aliquot. Filter through a plug of silica/celite. Analyze by UPLC-MS or ¹H NMR.
-
Checkpoint: If <10% conversion, check for "Pd Black" precipitation.
-
Step 4: Workup & Scavenging
-
Cool to room temperature.
-
Dilute with EtOAc. Wash with Water and Brine.
-
Metal Scavenging (Mandatory for Pharma): Add SiliaMetS® Thiol or MP-TMT (0.5 equiv relative to Pd) and stir for 2 hours.
-
Filter, concentrate, and purify via Flash Chromatography.
Troubleshooting & Optimization Logic
Use this decision tree to diagnose failures.
Figure 2: Diagnostic workflow for reaction optimization.
Safety & Compliance (ICH Q3D)
Palladium is a Class 2B elemental impurity.[3] The oral Permitted Daily Exposure (PDE) is generally <100 µ g/day (approx. 10 ppm in API).
-
Toxicity: Pd salts are sensitizers and potential carcinogens.
-
Waste: All aqueous waste containing Pd must be segregated for heavy metal disposal.
-
Scavenging Efficiency:
-
Celite Filtration: Removes bulk metal but leaves soluble Pd (often >500 ppm).
-
Thiol-Modified Silica (SiliaMetS Thiol): Can reduce Pd to <10 ppm.
-
Activated Carbon:[4] Effective but can adsorb API, leading to yield loss.
-
References
-
Buchwald-Hartwig Amination User Guide Source: American Chemical Society (ACS) GCI Pharmaceutical Roundtable URL:[Link] (Navigate to Buchwald-Hartwig)
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Suzuki-Miyaura Review) Source: Chemical Reviews / Miyaura & Suzuki URL:[Link]
-
Practical Guide to Suzuki-Miyaura Coupling Source: Yoneda Labs (Practical Optimization Guide) URL:[Link]
-
A User's Guide to Palladium Removal Source: Organic Process Research & Development (Garrett et al.) URL:[Link]
Sources
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-bromo-3-fluoro-N-(propan-2-yl)aniline
Abstract
This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-bromo-3-fluoro-N-(propan-2-yl)aniline. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its purity and stability assessment critical.[1][2][3] The described method is developed based on reversed-phase chromatography and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] Furthermore, this document outlines a comprehensive forced degradation study protocol to ensure the method's specificity and ability to separate the analyte from potential degradation products.[7][8][9][10]
Introduction: The Analytical Imperative
4-bromo-3-fluoro-N-(propan-2-yl)aniline is an aromatic amine derivative. The strategic placement of bromo, fluoro, and N-isopropyl groups on the aniline ring makes it a versatile building block in organic synthesis.[1][3] As with any active pharmaceutical ingredient (API) intermediate, a reliable analytical method is paramount to ensure the quality, safety, and efficacy of the final product. The development of a stability-indicating analytical method is a regulatory expectation and a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.[9] Such a method must be able to accurately quantify the analyte of interest and resolve it from any process-related impurities and degradation products that may form during manufacturing, storage, or under stress conditions.
This guide provides a comprehensive protocol for a reversed-phase HPLC method, its validation, and a forced degradation study to establish its stability-indicating characteristics. The rationale behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's development.
Physicochemical Properties and Chromatographic Considerations
A preliminary analysis of the structure of 4-bromo-3-fluoro-N-(propan-2-yl)aniline suggests it is a relatively non-polar, hydrophobic molecule due to the presence of the bromo and N-isopropyl groups. The aniline moiety provides a chromophore suitable for UV detection. Based on the properties of similar aromatic amines like 4-bromoaniline and 4-bromo-3-fluoroaniline, a reversed-phase HPLC approach is the most logical choice.[11][12][13] A C18 stationary phase is selected for its excellent hydrophobic retention of such analytes.
Proposed HPLC Analytical Method
The following method provides a starting point for the analysis of 4-bromo-3-fluoro-N-(propan-2-yl)aniline and has been designed for good resolution and peak shape.
| Parameter | Condition | Rationale |
| Instrument | HPLC or UHPLC system with a UV/PDA detector | Standard equipment in analytical laboratories. A PDA detector is recommended for peak purity analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides sufficient retention and resolution for this type of analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure the analyte is in a consistent ionic state and improves peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient | 0-2 min: 40% B, 2-15 min: 40-80% B, 15-18 min: 80% B, 18-20 min: 40% B, 20-25 min: 40% B | A gradient elution is proposed to ensure elution of the main peak with good symmetry and to elute any potential, more hydrophobic, degradation products. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume. |
| Detection Wavelength | 240 nm | Aromatic amines typically have strong absorbance in the 230-250 nm range.[14] The optimal wavelength should be confirmed by analyzing the UV spectrum of the analyte. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the analyte is fully dissolved and is compatible with the mobile phase. |
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation of the analytical method is required to demonstrate its suitability for its intended purpose.[5][15] The following protocol outlines the validation parameters and acceptance criteria based on ICH Q2(R1) guidelines.[6]
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and a spiked sample containing the analyte and its potential degradation products from the forced degradation study. | The analyte peak should be free from interference from the blank, placebo, and degradation products. Peak purity should be evaluated using a PDA detector. |
| Linearity | Prepare at least five concentrations of the analyte reference standard over the range of 50% to 150% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.998. The y-intercept should not be significantly different from zero. |
| Range | The range should be established based on the linearity, accuracy, and precision data. | 80% to 120% of the nominal concentration for assay.[4] |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the nominal concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be reported. |
| Limit of Quantitation (LOQ) | Determined based on the S/N ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be reported and should have acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% absolute). | The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. The results should not be significantly affected by the variations. |
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7][10] The goal is to achieve 5-20% degradation of the analyte.[9][10]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the analyte in a solution of 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize the sample before injection. |
| Base Hydrolysis | Dissolve the analyte in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize the sample before injection. |
| Oxidative Degradation | Dissolve the analyte in a solution of 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid analyte to a temperature of 105 °C for 48 hours. |
| Photolytic Degradation | Expose a solution of the analyte to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines. |
A control sample (unstressed) should be analyzed alongside the stressed samples. The chromatograms of the stressed samples will be used to assess the specificity of the method and to ensure that all degradation products are well-separated from the parent analyte peak.
Experimental Workflow and Data Presentation
The overall process for developing and validating the HPLC method is depicted in the workflow diagram below.
Caption: Workflow for HPLC Method Development, Validation, and Forced Degradation Study.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 4-bromo-3-fluoro-N-(propan-2-yl)aniline. The comprehensive validation protocol, aligned with ICH Q2(R1) guidelines, ensures the method's accuracy, precision, and linearity. The inclusion of a forced degradation study protocol establishes the stability-indicating nature of the method, making it suitable for use in quality control and stability studies throughout the drug development process. This detailed guide serves as a valuable resource for researchers and scientists, enabling them to implement a scientifically sound analytical method for this important chemical intermediate.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Alsante, K. M., et al. (2014). Force Degradation for Pharmaceuticals: A Review. International Journal of Science and Research Development, 2(1), 1-10. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
-
Barešová, M., et al. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279-83. Available from: [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]
-
4-Bromo-3-fluoroaniline. PubChem. Available from: [Link]
-
Popa, D. E., et al. (2005). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 28(10), 1571-1582. Available from: [Link]
-
Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 34(3), 26-37. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]
-
Singh, S., et al. (2025). ICH Q2(R1)-guided validation of a normal phase hplc/uv method for thiram in technical wp formulations complying with sanco qc standards. International Journal of Advanced Research, 13(07), 3107-4928. Available from: [Link]
-
Kirsanova, J. (2018). Chromatographic determination of amines in food samples. University of Helsinki. Available from: [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available from: [Link]
-
Su, S., et al. (1980). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry, 52(1), 143-145. Available from: [Link]
- CN102993022A - Preparation method of bromoaniline. Google Patents.
-
4-Bromo-3-Fluoroaniline. Multichem Exports. Available from: [Link]
-
Detection methods for p-bromoaniline. LISKON. Available from: [Link]
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- 2. 4-Bromo-3-Fluoro Aniline (CAS NO:656-65-5) | 4-Bromo-3-Fluoro Aniline Manufacturer and Suppliers | Scimplify [scimplify.com]
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GC-MS analysis of 4-bromo-3-fluoro-N-(propan-2-yl)aniline reaction products
Application Note: High-Resolution GC-MS Profiling of 4-Bromo-3-fluoro-N-(propan-2-yl)aniline Reaction Matrices
Executive Summary & Chemical Context
4-bromo-3-fluoro-N-(propan-2-yl)aniline is a critical pharmacophore intermediate, often employed in the synthesis of oxazolidinone antibiotics (e.g., analogs of Torezolid) and kinase inhibitors. Its structural integrity is defined by three reactive handles: the secondary amine (nucleophilic), the aryl bromide (electrophilic, Pd-coupling active), and the aryl fluoride (metabolic stability/electronic modulation).
This guide addresses the GC-MS analysis of reaction products generated during the synthesis of this intermediate—typically via the reductive amination of 4-bromo-3-fluoroaniline with acetone.
Analytical Challenge:
-
Isotopic Complexity: The presence of Bromine (
and ) creates split molecular ion clusters that must be deconvoluted from potential impurities. -
Structural Isomers: Differentiating regioisomers (e.g., N-propyl vs. N-isopropyl) requires optimized chromatographic resolution.
-
Thermal Stability: Secondary anilines can be prone to oxidation or thermal degradation in the GC inlet if temperatures are uncontrolled.
Reaction Pathway & Impurity Logic
To accurately analyze the "reaction products," we must first map the chemical space. The primary synthesis route involves the reductive alkylation of the primary amine.
Target Reaction:
Critical Impurities (Analytes of Interest):
-
Starting Material (SM): 4-bromo-3-fluoroaniline (Incomplete conversion).
-
Over-Alkylation Product: 4-bromo-3-fluoro-N,N-di(propan-2-yl)aniline (Sterically difficult but possible).
-
Hydrodehalogenation Byproduct: 3-fluoro-N-(propan-2-yl)aniline (Loss of Bromine during reduction).
-
Schiff Base Intermediate: The unreduced imine (often hydrolyzes in the column, but detectable).
Visualizing the Analytical Workflow
The following diagram outlines the decision matrix for method development, ensuring data integrity from sample prep to spectral interpretation.
Figure 1: Analytical Workflow for Halogenated Aniline Profiling. Note the checkpoint for peak tailing, which indicates interaction between the secondary amine and active sites in the liner.
Detailed GC-MS Protocol
A. Sample Preparation
-
Matrix: Reaction mixture (often in Toluene, THF, or Methanol).
-
Protocol:
-
Take 50 µL of reaction mixture.
-
Perform a mini-workup: Add 500 µL saturated
and 500 µL Dichloromethane (DCM). Vortex for 30s. -
Extract the lower organic layer (DCM).
-
Dilution: Dilute the extract 1:100 in HPLC-grade DCM. Final concentration should be approx. 10–50 ppm.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into a GC vial.
-
B. Instrument Parameters (Agilent 7890/5977 Equivalent)
| Parameter | Setting | Rationale |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase; "UI" (Ultra Inert) is crucial for amines to prevent tailing. |
| Inlet Temp | 250°C | Sufficient to volatilize the target (BP approx. 240°C) without thermal degradation. |
| Injection Mode | Split (20:1) | Prevents column overload; sharpens peaks for volatile amines. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution of isomers. |
| Oven Program | 60°C (1 min) → 20°C/min → 300°C (3 min) | Fast ramp prevents broadening; high final temp elutes dimers/heavy impurities. |
| Transfer Line | 280°C | Prevents condensation of high-boiling impurities. |
| Ion Source | EI (70 eV), 230°C | Standard ionization for spectral library matching. |
| Scan Range | m/z 40 – 400 | Covers low mass fragments (isopropyl) and molecular ions. |
Mass Spectral Interpretation & Data Analysis
This is the core of the validation. You must confirm identity based on fragmentation physics, not just library matching.
Target Molecule: 4-bromo-3-fluoro-N-(propan-2-yl)aniline
-
Formula:
-
Molecular Weight: ~232 g/mol
Key Diagnostic Ions:
-
Molecular Ion (
):-
You will see a doublet at m/z 231 and 233 with near 1:1 intensity.
-
Cause: Natural abundance of
(50.7%) and (49.3%).
-
-
Base Peak (
):-
m/z 216 and 218 .
-
Mechanism:
-cleavage.[1] The loss of a methyl group ( ) from the isopropyl chain is energetically favorable, stabilizing the positive charge on the nitrogen. -
Significance: This confirms the presence of the isopropyl group. A n-propyl isomer would favor ethylene loss (McLafferty rearrangement) or different fragmentation ratios.
-
-
Aryl Cation (
):-
m/z 188 and 190 .
-
Mechanism: Loss of the entire isopropyl group (
), leaving the amino-halogenated ring.
-
Impurity Fingerprinting Table
| Component | Approx. RT (min)* | Key Ions (m/z) | Identification Logic |
| Starting Material | 4.5 | 189, 191 ( | No alkyl chain loss; primary amine vibration. |
| Des-bromo Impurity | 3.8 | 153 ( | Loss of Br isotope pattern; mass shift of -79/81. |
| Target Analyte | 5.2 | 231, 233 ( | 1:1 Br pattern + strong Methyl loss. |
| Bis-alkylated | 6.1 | 273, 275 ( | Mass shift +42 (second isopropyl); steric bulk delays RT. |
*Note: Retention times (RT) are relative estimates for a standard 30m method and must be experimentally determined.
Fragmentation Pathway Diagram
Understanding the physics of the ion source allows you to distinguish the target from isomers.
Figure 2: EI Fragmentation Pathway.[2] The alpha-cleavage of the methyl group is the dominant pathway for N-isopropyl anilines.
Troubleshooting & Optimization
-
Peak Tailing: Secondary amines are notorious for tailing on active silanols.
-
Solution: Use "Base Deactivated" liners (glass wool treated with KOH) or Ultra-Inert liners. If tailing persists, derivatize with TFAA (Trifluoroacetic anhydride) to form the amide, which has excellent peak shape.
-
-
Carryover: High boiling dimers may stick to the column head.
-
Solution: Ensure the post-run bake-out is at 300°C for at least 3 minutes.
-
-
Isomer Resolution: If the N-propyl (linear) isomer is a suspected impurity, lower the temperature ramp to 10°C/min between 100°C and 150°C to maximize separation efficiency.
References
-
Agilent Technologies. (2020). Analysis of Aromatic Amines by GC/MSD.[3] Application Note 5990-xxxx. Retrieved from
-
NIST Mass Spectrometry Data Center. (2023).[4] Mass Spectrum of N-Isopropylaniline and Halogenated Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][5]
- Sparkman, O. D. (2011). Mass Spectrometry Desk Reference. Global View Publishing.
-
European Medicines Agency (EMA). (2014). Assessment Report: Sivextro (Tedizolid phosphate). (Provides context on the use of fluoro-bromo-anilines in drug synthesis). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-fluoroaniline [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-3-fluoro-N-(propan-2-yl)aniline
Answering the call of complex synthetic challenges, the successful preparation of key pharmaceutical intermediates like 4-bromo-3-fluoro-N-(propan-2-yl)aniline is paramount. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the synthesis of this valuable compound, with a core focus on the critical parameter of temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 4-bromo-3-fluoro-N-(propan-2-yl)aniline?
A1: There are two principal and highly effective methods for the synthesis of this target molecule: Reductive Amination and Buchwald-Hartwig Amination .
-
Reductive Amination: This is often the more direct and cost-effective route. It involves a two-step, one-pot reaction where 4-bromo-3-fluoroaniline is reacted with acetone to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical and influences reaction conditions.[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[3][4][5] It involves coupling 4-bromo-3-fluoroaniline with an isopropyl halide (e.g., 2-bromopropane) or, more commonly, coupling an aryl halide like 1,4-dibromo-2-fluorobenzene with isopropylamine. This method is exceptionally versatile but requires careful control of the catalyst system and reaction temperature.[6][7]
Q2: My reductive amination yield is poor. How can I optimize the reaction temperature?
A2: Temperature is a double-edged sword in reductive amination; optimizing it is key to maximizing yield. The process can be broken into two stages: imine formation and reduction, both of which are temperature-dependent.
-
Imine Formation: This is an equilibrium-driven process. Moderate heating (e.g., 40-60 °C) can accelerate the reaction and help drive off the water byproduct, shifting the equilibrium towards the imine. However, excessively high temperatures can lead to side reactions or evaporation of low-boiling reactants like acetone.
-
Reduction: The stability of the reducing agent is a major concern. Common borohydride reagents can decompose at elevated temperatures.
Troubleshooting Temperature-Related Issues:
| Issue | Potential Cause (Temperature-Related) | Suggested Solution |
| Low Conversion / Reaction Stalled | Too Low: Reaction kinetics are too slow for both imine formation and reduction. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring by TLC or LC-MS. A common starting point is room temperature, moving towards 40-50 °C. |
| Multiple Side Products / Low Yield | Too High: Decomposition of the reducing agent (e.g., NaBH(OAc)₃) or catalyst. Potential for side reactions like dehalogenation (though less common without a specific catalyst). | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). If heating is required for imine formation, cool the mixture before adding the temperature-sensitive reducing agent. |
A robust strategy is a two-temperature approach:
-
Mix the aniline and acetone in a solvent like dichloroethane (DCE) and stir at a moderately elevated temperature (e.g., 50 °C) for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to room temperature or 0 °C before adding the reducing agent to ensure its stability and control the reaction rate.
Q3: I'm observing a persistent impurity with a similar polarity to my product. What could it be and how do I prevent it?
A3: A common and challenging impurity is the unreacted starting material, 4-bromo-3-fluoroaniline, due to incomplete imine formation. Another possibility is the imine intermediate itself if the reduction step is incomplete.
Causality & Prevention:
-
Incomplete Imine Formation: The equilibrium between the aniline/acetone and the imine may not favor the product.
-
Solution: Use a slight excess of acetone (1.2-1.5 equivalents). Ensure acidic or basic conditions are optimal to catalyze imine formation. As mentioned in Q2, moderate heating can also help drive this equilibrium forward.
-
-
Incomplete Reduction: The reducing agent may have been insufficient, or it may have decomposed.
-
Solution: Ensure you are using an adequate amount of reducing agent (typically 1.2-1.5 equivalents). Add the reductant portion-wise at a controlled temperature to prevent thermal decomposition.
-
Q4: When is the more complex Buchwald-Hartwig amination the better choice, and what are its critical temperature parameters?
A4: The Buchwald-Hartwig amination should be considered when reductive amination fails, particularly if the aniline is sterically hindered or electronically deactivated, making imine formation difficult.
This reaction is highly dependent on temperature to drive the catalytic cycle, which involves oxidative addition of the aryl halide to the Pd(0) complex and subsequent reductive elimination to form the product.
-
Optimal Temperature Range: These reactions are almost always run at elevated temperatures, typically between 80 °C and 110 °C .[6]
-
Consequences of Sub-optimal Temperatures:
-
Too Low (<80 °C): The rate of oxidative addition is often too slow, leading to an incomplete or stalled reaction.
-
Too High (>120 °C): This can lead to the thermal decomposition of the palladium catalyst and phosphine ligands, resulting in the formation of inactive palladium black and a significant drop in yield.
-
Therefore, precise temperature control is crucial. A reaction temperature of 100-110 °C in a high-boiling solvent like toluene or dioxane is a well-established starting point.[6][7]
Q5: My crude product is a dark oil. What is the best practice for purifying aniline derivatives via column chromatography?
A5: Aniline derivatives are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.[8]
The Solution: To achieve sharp peaks and good separation, you must neutralize the acidic sites on the silica gel. This is accomplished by adding a small amount of a basic modifier to your mobile phase (eluent).
-
Recommended Modifier: Triethylamine (TEA) is the most common choice.
-
Typical Concentration: Add 0.5-2% TEA to your eluent system (e.g., ethyl acetate/hexanes).
-
Procedure: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product. Then, prepare your bulk mobile phase by adding the required percentage of TEA to the pre-mixed solvents.[8] This simple step will dramatically improve the quality of your purification.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is based on established procedures for reductive amination.[9]
-
Reaction Setup: To a round-bottom flask, add 4-bromo-3-fluoroaniline (1.0 eq.) and dissolve in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Add acetone (1.5 eq.) to the solution. If desired, add a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 1 hour or at 40 °C for 30 minutes.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient containing 1% triethylamine.
Protocol 2: Buchwald-Hartwig Amination
This generalized protocol is adapted from standard literature methods.[6][7]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), a suitable phosphine ligand like BINAP (0.08 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Reagent Addition: Add 4-bromo-3-fluoroaniline (1.0 eq.) followed by anhydrous toluene.
-
Substrate Addition: Add 2-bromopropane (1.5 eq.) via syringe.
-
Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography as described in Protocol 1.
References
-
Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. PubMed. Available from: [Link]
-
4-Bromo-3-Fluoroaniline. Multichem Exports. Available from: [Link]
- CN102993022A - Preparation method of bromoaniline. Google Patents.
-
Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter. Available from: [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes). ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
- Chapter 3: Synthetic Methods for Primary Anilines. Books.
-
Synthesis of 4-bromo-2-fluoroaniline. PrepChem.com. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of n-isopropylaniline by catalytic distillation. ResearchGate. Available from: [Link]
-
(A) Optimal pH for reductive amination; (B) Optimal temperature for... ResearchGate. Available from: [Link]
-
Electrophilic aromatic substitution. Wikipedia. Available from: [Link]
-
10.10. Regioselectivity and Substituent Effects. Introduction to Organic Chemistry. Available from: [Link]
-
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. Available from: [Link]
- WO2019030187A1 - Method for the preparation of 4-(heptafluoro-2-propyl) anilines. Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
N-Isopropylaniline | C9H13N | CID 13032. PubChem. Available from: [Link]
-
Reductive amination with amines. Reddit. Available from: [Link]
-
Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. ChemRxiv. Available from: [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. Available from: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]
Sources
- 1. Synthesis routes of N-Isopropylaniline [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
Troubleshooting palladium catalyst deactivation in reactions with halogenated anilines
The following guide serves as a Tier-3 Technical Support resource for researchers encountering catalyst deactivation during palladium-catalyzed cross-coupling reactions involving halogenated anilines.
Topic: Troubleshooting Catalyst Deactivation with Halogenated Anilines Status: Active Ticket Type: Advanced Diagnostic & Resolution
Introduction
Welcome to the Advanced Catalysis Support Module. You are likely here because your Buchwald-Hartwig or Suzuki-Miyaura coupling involving halogenated anilines has failed.
Halogenated anilines present a "double-edged" challenge:
-
Electronic Deactivation: The electron-withdrawing halogen renders the amine nitrogen less nucleophilic, slowing the reductive elimination step and leaving the catalyst vulnerable to decomposition.
-
Chemoselectivity Risks: The halogen substituent on the aniline is itself a potential site for oxidative addition, leading to polymerization or oligomerization.
This guide moves beyond basic screening to address the mechanistic root causes of deactivation: Amine Poisoning , Palladium Black Aggregation , and Protodehalogenation .
Module 1: Diagnostic Workflows (The "Why" and "How")
Ticket #001: The Reaction Stalls Immediately (Induction & Poisoning)
Symptom: The reaction mixture turns black rapidly (Pd precipitation) or remains clear but shows <5% conversion by LCMS. Root Cause: Amine Poisoning . Basic amines can displace phosphine ligands, forming stable bis-amine Pd(II) complexes that are off-cycle. While halogenated anilines are less basic, they can still saturate the metal center if the phosphine ligand is not bulky enough.
The Fix: Steric Bulk & Pre-catalysts
-
Ligand Selection: Switch to bulky biaryl phosphine ligands (Buchwald Ligands). The steric bulk prevents the coordination of more than one amine, keeping the cycle open.
-
Pre-catalyst Strategy: Stop using Pd(dba)₂ or Pd(OAc)₂ + Ligand. The induction period required to generate the active Pd(0) species allows the amine time to sequester the palladium. Use G3 or G4 Palladacycle Pre-catalysts which generate the active L-Pd(0) species immediately upon base exposure.
Ticket #002: Loss of Halogen (Protodehalogenation)
Symptom: You observe the desired product mass minus the halogen (M-X+H), or the starting material is recovered as dehalogenated arene.
Root Cause:
The Fix: Base & Solvent Switch
-
Base: Switch to inorganic bases like Cs₂CO₃ , K₃PO₄ , or non-nucleophilic organic bases like LiHMDS (Lithium Hexamethyldisilazide). These lack
-hydrogens or are too bulky to participate in hydride transfer. -
Solvent: Avoid primary/secondary alcohols. Use 1,4-Dioxane , Toluene , or t-Amyl alcohol (sterically hindered alcohol).
Module 2: Visualizing the Failure Modes
The following diagram maps the kinetic competition between the productive catalytic cycle and the two primary deactivation pathways: Pd-Black Aggregation and Amine Poisoning .
Figure 1: Kinetic competition between the productive catalytic cycle (Green) and deactivation pathways (Red/Black). Note that insufficient ligand bulk leads to Pd Black, while excess amine leads to poisoning.
Module 3: Strategic Solutions & Protocols
Solution Matrix: Ligand & Base Selection
Use this table to select the correct system based on your specific halogenated aniline substrate.
| Substrate Class | Challenge | Recommended Ligand | Recommended Base | Rationale |
| Primary Anilines (e.g., 4-Chloroaniline) | Weak nucleophile; High risk of poisoning. | BrettPhos or tBuBrettPhos | LHMDS or NaOtBu | BrettPhos is highly selective for primary amines and prevents bis-ligation. |
| Secondary Anilines (e.g., N-Methyl-4-bromoaniline) | Steric hindrance; Slow reaction rate. | RuPhos | Cs₂CO₃ | RuPhos accommodates steric bulk; Carbonate base prevents dehalogenation. |
| Highly Electron-Deficient (e.g., Poly-fluorinated anilines) | Extremely poor nucleophilicity. | XPhos or SPhos | K₃PO₄ (anhydrous) | Requires electron-rich ligand to facilitate oxidative addition; weak base avoids side reactions. |
Standardized Protocol: Coupling with Halogenated Anilines
This protocol uses a "Pre-catalyst" approach to ensure 1:1 Ligand:Pd ratio and prevent induction-period deactivation.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Halogenated Aniline (1.2 equiv)
-
Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, dried)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the aryl halide, halogenated aniline, base (Cs₂CO₃), and the Pd-G4 pre-catalyst. Crucial: Do not add the catalyst as a solution; add as a solid to prevent pre-activation decomposition.
-
Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add anhydrous, degassed 1,4-Dioxane via syringe.
-
Activation: Heat the reaction block to 80°C - 100°C. Stir vigorously (>800 RPM).
-
Note: High stirring speed is critical to keep the heterogeneous base suspended and prevent mass-transfer limitations.
-
-
Monitoring: Check LCMS at 1 hour.
-
If Pd Black forms: Stop. Repeat with tBuBrettPhos Pd G4 and lower temperature (60°C).
-
If Dehalogenation observed: Switch solvent to Toluene .
-
Module 4: Troubleshooting Decision Tree
Follow this logic flow to diagnose your specific failure mode.
Figure 2: Logic flow for diagnosing reaction failure based on visual cues and mass spectrometry data.
Frequently Asked Questions (FAQs)
Q: Why can't I just use Pd(PPh₃)₄ for these reactions? A: Pd(PPh₃)₄ is coordinatively saturated and contains monodentate ligands that dissociate easily. With halogenated anilines, the amine will displace the triphenylphosphine, leading to the formation of inactive [Pd(amine)₂Cl₂] species (poisoning) or Pd black. You need bulky, bidentate, or biaryl phosphine ligands to enforce the reductive elimination step.
Q: My aniline has a Bromine atom. Will it react with itself? A: This is a chemoselectivity issue. Oxidative addition into C-I is faster than C-Br, which is faster than C-Cl.
-
If coupling TO an Aryl-Iodide: The catalyst will prefer the Aryl-Iodide over your Bromo-aniline.
-
If coupling TO an Aryl-Chloride: You risk the catalyst reacting with your Bromo-aniline instead.
-
Solution: Ensure your electrophile (Aryl Halide) has a more reactive halogen (I > Br > Cl) than your aniline nucleophile.
Q: Can I use water as a co-solvent? A: Generally, no. While Suzuki couplings tolerate water, Buchwald-Hartwig aminations with halogenated substrates are sensitive. Water can promote protodehalogenation and deactivate the catalyst at the high temperatures required for these deactivated anilines.
References
-
Buchwald, S. L., et al. "Surpassing the Limitations of Pd(OAc)2/Biarylphosphine Catalysts: A New Generation of Precatalysts." Chemical Science, 2013. Link
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link
-
Stradiotto, M., et al. "Addressing the Challenge of Protodehalogenation in Cross-Coupling Reactions." Angewandte Chemie International Edition, 2010. Link
-
Hazari, N. "Pd-Catalyzed Cross-Coupling: The Role of Pre-catalyst Design in Preventing Deactivation." Chemical Reviews, 2010. Link
Technical Support Center: N-Isopropylation of Halogenated Anilines
Welcome to the technical support center for the N-isopropylation of halogenated anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The N-isopropyl group is a common motif in many pharmaceutical compounds, and its introduction onto a halogenated aniline ring provides a valuable handle for further functionalization, such as cross-coupling reactions. However, this reaction is not without its challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the N-isopropylation of halogenated anilines, providing explanations for the underlying causes and actionable solutions.
Question: My reductive amination with acetone and a borohydride reagent is giving very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the reductive amination of halogenated anilines with acetone are often multifactorial. The primary reasons are typically related to the reduced nucleophilicity of the aniline, imine/iminium ion formation equilibrium, and the choice of reducing agent.
-
Causality: Halogen substituents, particularly those ortho or para to the amino group, are electron-withdrawing. This reduces the electron density on the nitrogen atom, making the aniline a weaker nucleophile. Consequently, the initial attack on the acetone carbonyl is slow, and the equilibrium for imine formation is often unfavorable.[1] Furthermore, standard sodium borohydride (NaBH₄) can be too reactive, reducing the acetone before it has a chance to form the imine with the weakly nucleophilic aniline.[2]
-
Troubleshooting Steps & Solutions:
-
Switch to a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations involving weakly basic amines.[1][3][4] It is less reactive towards ketones but readily reduces the iminium ion once formed.[4] This selectivity is crucial for pushing the reaction towards the desired product.[1][4]
-
Acid Catalysis: The formation of the imine/iminium ion is acid-catalyzed.[5] Adding a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate this step.[3][4] Typically, the reaction is run at a slightly acidic pH (around 5-6) to favor iminium ion formation without deactivating the amine nucleophile.[5]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Dichloroethane (DCE) is often the preferred solvent for reductive aminations with NaBH(OAc)₃.[4] Tetrahydrofuran (THF) is also a viable option.
-
Reaction Time and Temperature: Reactions with electron-deficient anilines may require longer reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal duration. While these reactions are often run at room temperature, gentle heating may sometimes be beneficial, but should be approached with caution to avoid side reactions.
-
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | NaBH(OAc)₃ is more selective for the iminium ion over the ketone.[1][4] |
| Catalyst | None | Catalytic Acetic Acid | Accelerates the formation of the imine/iminium ion.[3][4] |
| Solvent | Protic solvents (e.g., Methanol) | Aprotic solvents (e.g., DCE, THF) | Protic solvents can interfere with the reducing agent. DCE is often optimal.[4] |
| Reaction Time | Too short | Monitor by TLC/LC-MS for completion | Weakly nucleophilic anilines react slower. |
Question: I am observing significant amounts of a dehalogenated byproduct in my Buchwald-Hartwig amination. How can I suppress this side reaction?
Answer:
Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination. It typically arises from the premature β-hydride elimination from the palladium-amido complex or from a competing hydrodehalogenation pathway.
-
Causality: The N-isopropyl group introduces a β-hydride on the nitrogen substituent. After oxidative addition of the aryl halide to the Pd(0) catalyst and formation of the palladium-amido complex, there can be a competition between the desired reductive elimination to form the C-N bond and an undesired β-hydride elimination. The latter generates an imine, a palladium-hydride species, and subsequently the dehalogenated arene.
-
Troubleshooting Steps & Solutions:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in controlling the outcome of the reaction. Bulky, electron-rich dialkylbiarylphosphine ligands, such as those developed by the Buchwald group (e.g., BrettPhos, RuPhos), are designed to promote rapid reductive elimination, thereby outcompeting β-hydride elimination.[6][7][8] These ligands create a sterically hindered environment around the palladium center that favors the formation of the C-N bond.[9]
-
Base Selection: The choice of base can influence the reaction pathway. While strong, non-coordinating bases like sodium tert-butoxide are common, weaker bases or alternative conditions might be necessary if dehalogenation is severe. In some cases, soluble organic bases can offer milder reaction conditions.[10][11]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway. High-throughput experimentation can be used to screen various temperatures and identify the optimal conditions.[12]
-
Catalyst Precursor: Using a well-defined palladium precatalyst can lead to more consistent results and potentially lower levels of side reactions compared to generating the active catalyst in situ.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the N-isopropylation of halogenated anilines.
1. What are the main synthetic strategies for the N-isopropylation of halogenated anilines?
There are two primary and highly effective methods for this transformation:
-
Reductive Amination: This is a one-pot reaction where the halogenated aniline is reacted with acetone in the presence of a reducing agent.[2] As discussed in the troubleshooting section, the use of sodium triacetoxyborohydride is highly recommended for this transformation due to its selectivity.[1][4] This method is often favored for its operational simplicity and the use of readily available and inexpensive reagents.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of a halogenated aniline with an isopropylamine equivalent or, more commonly, the coupling of an aryl halide with isopropylamine.[13][14] While this method may require more specialized reagents (palladium catalyst, phosphine ligand), it is often very high-yielding and tolerant of a wide range of functional groups.[6]
2. How do I choose between reductive amination and Buchwald-Hartwig amination?
The choice of method depends on several factors:
-
Substrate Scope: For simple, unfunctionalized halogenated anilines, reductive amination is often a good first choice. For more complex substrates with sensitive functional groups, the high functional group tolerance of the Buchwald-Hartwig amination may be advantageous.[6]
-
Cost and Availability of Reagents: Reductive amination generally uses less expensive and more readily available reagents.
-
Desired Scale: For large-scale synthesis, the cost-effectiveness of reductive amination can be a significant advantage. However, Buchwald-Hartwig aminations have also been successfully implemented on an industrial scale.[14]
-
Potential for Side Reactions: If dehalogenation is a concern with a particular substrate under Buchwald-Hartwig conditions, reductive amination might be a better alternative.
3. Can I use other reducing agents for the reductive amination?
While NaBH(OAc)₃ is often optimal, other reducing agents can be used, but with caveats. Sodium cyanoborohydride (NaBH₃CN) is also selective for iminium ions but is highly toxic.[1][3] Catalytic hydrogenation can also be employed, which is economical and scalable, but may not be compatible with all functional groups (e.g., nitro groups) and may lead to dehalogenation under certain conditions.[1]
4. What is the role of the ligand in the Buchwald-Hartwig amination?
The phosphine ligand plays a crucial role in the catalytic cycle.[8][15] It stabilizes the palladium catalyst, influences the rate of oxidative addition and reductive elimination, and prevents catalyst decomposition.[8] For the N-isopropylation of halogenated anilines, bulky and electron-rich ligands are preferred to promote the desired C-N bond formation and suppress side reactions like β-hydride elimination.[6][9]
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the halogenated aniline (1.0 eq), acetone (1.5-2.0 eq), and dichloroethane (DCE) as the solvent.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general guideline and requires an inert atmosphere. Ligand and base may need to be optimized.
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., BrettPhos or RuPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.2-1.5 eq) to an oven-dried reaction vessel.
-
Addition of Reagents: Add the solvent (e.g., toluene or dioxane) and then add isopropylamine (1.2-1.5 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Reductive Amination.
Caption: Buchwald-Hartwig Catalytic Cycle.
References
-
Baran, P. S., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
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Vantourout, J. C., et al. (2016). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society. [Link]
-
Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. [Link]
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Kaur, H., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Catalysis. [Link]
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Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. Harvard University. [Link]
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Vantourout, J. C. (2017). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
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Foley, D. A. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Theses and Dissertations. 3330. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Bruneau, A., & Roche, M. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Molecules. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
- Google Patents. (n.d.).
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The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Robbins, D. W., et al. (2018). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Haibach, M. C., et al. (2017). Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol. Angewandte Chemie International Edition. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
-
Magano, J., et al. (2019). Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress. [Link]
-
Wang, Y., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
Garbe, M., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]
-
Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett. [Link]
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Wang, Y., et al. (2025). Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy. Advanced Science. [Link]
-
Wikipedia. (2023). Amine alkylation. [Link]
-
Ge, S., & Hartwig, J. F. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]
-
Cadoni, E., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. New Journal of Chemistry. [Link]
-
Özkal, E., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Catalysts. [Link]
-
Papa, V., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
Nasrollahzadeh, M., et al. (2016). N-arylation reaction of amines with various aryl halides in the presence of Cu@SB@MCM-41 catalyst. RSC Advances. [Link]
-
Patil, S. B., et al. (2025). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Journal of the Indian Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]
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Technical Support Center: Understanding and Troubleshooting the Degradation of 4-bromo-3-fluoro-N-(propan-2-yl)aniline
Welcome to the technical support guide for 4-bromo-3-fluoro-N-(propan-2-yl)aniline. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound and may encounter challenges related to its stability, degradation, and analysis. We will explore its anticipated degradation pathways based on established chemical principles for halogenated anilines and provide practical, field-tested solutions to common experimental issues.
Section 1: Frequently Asked Questions (FAQs) about Stability and Degradation
This section addresses common questions regarding the fundamental properties and stability of 4-bromo-3-fluoro-N-(propan-2-yl)aniline.
Q1: What is 4-bromo-3-fluoro-N-(propan-2-yl)aniline and what are its primary applications?
4-bromo-3-fluoro-N-(propan-2-yl)aniline is a substituted aromatic amine. While specific applications for this exact molecule are not broadly published, its structure is characteristic of a key intermediate or building block in organic synthesis.[1] Compounds with similar bromo-fluoro-aniline cores are widely used in the development of pharmaceuticals and agrochemicals.[1][2] The bromine atom provides a reactive site for cross-coupling reactions, the fluorine atom can enhance metabolic stability or binding affinity, and the N-isopropyl group modifies solubility and steric properties.[3][4]
Q2: What are the expected major degradation pathways for this compound?
Direct degradation studies on 4-bromo-3-fluoro-N-(propan-2-yl)aniline are not extensively documented in public literature. However, based on the degradation mechanisms of related halogenated and N-alkylated anilines, several pathways can be predicted:
-
Microbial/Enzymatic Degradation: In environmental or biological systems, halogenated anilines can undergo several transformations. A primary step can be reductive dehalogenation , where the carbon-halogen bond is cleaved.[5] Given that the carbon-bromine bond is significantly weaker than the carbon-fluorine bond, initial debromination is more likely than defluorination. Another key pathway is reductive deamination , where the amino group is removed, a novel step observed in the anaerobic degradation of dihaloanilines.[6][7][8] Aerobic degradation often proceeds via dioxygenase enzymes, leading to the formation of catechols and subsequent ring cleavage.[5][9]
-
Photochemical Degradation: Aniline derivatives are known to be susceptible to photodegradation. Under UV or even visible light, especially in the presence of photosensitizers, the compound can undergo oxidation or substitution reactions, potentially involving the formation of radical intermediates.
-
Chemical Degradation: The compound is stable under standard room temperature conditions but is incompatible with strong oxidizing agents.[10] In acidic conditions, the amino group can be protonated, which may alter its reactivity. In the presence of certain metals or catalysts, dehalogenation can also occur.
Q3: How do the halogen (Br, F) and N-isopropyl substituents influence its stability and degradation?
Each substituent plays a critical role:
-
Bromine: The C-Br bond is the most likely site for initial reductive cleavage (dehalogenation) due to its lower bond energy compared to the C-F and C-N bonds. It also serves as a synthetic handle for creating derivatives.[3]
-
Fluorine: The C-F bond is very strong, making defluorination metabolically difficult. The presence of fluorine often blocks sites of oxidation and can increase the metabolic stability of a molecule.[9] However, increased fluorine substitution can sometimes slow the rate of microbial degradation.[9]
-
N-isopropyl Group: This alkyl group can be a site for metabolic attack, specifically N-dealkylation , which would yield 4-bromo-3-fluoroaniline. It also provides steric hindrance around the nitrogen atom, which may influence reaction rates at the amino group.
Q4: What are the predicted primary degradation products I should look for?
Based on the pathways described above, the following are plausible primary degradation products to monitor in your experiments:
-
From Debromination: 3-fluoro-N-(propan-2-yl)aniline.
-
From N-Dealkylation: 4-bromo-3-fluoroaniline.
-
From Oxidation: Hydroxylated derivatives or subsequent ring-opened products.
Q5: What are the recommended storage conditions to minimize degradation?
To ensure the integrity of 4-bromo-3-fluoro-N-(propan-2-yl)aniline, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[10] The recommended storage temperature is typically between 2-8°C.[2] Avoid contact with strong oxidizing agents and strong acids.[10]
Section 2: Troubleshooting Guide for Experimental Analysis
This section provides solutions to common problems encountered during the chromatographic analysis (e.g., HPLC, LC-MS) of 4-bromo-3-fluoro-N-(propan-2-yl)aniline.
Q1: I am observing unexpected peaks in my chromatogram. How can I determine if they are degradation products or impurities from synthesis?
This is a common challenge. A systematic approach is required:
-
Analyze a Freshly Prepared Standard: Prepare a solution from a fresh, unopened container of the compound and inject it immediately. Compare this chromatogram to your sample. Peaks present in your sample but absent or smaller in the fresh standard are likely degradation products.
-
Use High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the unexpected peaks. Compare these masses to the predicted degradation products listed in FAQ #4.
-
Review the Synthesis Route: The synthesis of similar compounds often involves the bromination of a substituted aniline.[11] Impurities could include isomers (e.g., 2-bromo-3-fluoro-N-(propan-2-yl)aniline) or unreacted starting materials. Check if any unexpected peaks correspond to the mass of these potential impurities.
-
Perform a Forced Degradation Study: Intentionally expose a sample to harsh conditions (e.g., acid, base, peroxide, light, heat) and monitor the formation of new peaks. This can help confirm the identity of degradation products by observing which peaks grow under specific stress conditions.
Q2: My peak shape for the parent compound is poor (tailing, broadening). What are the causes for a halogenated aniline?
Poor peak shape is often due to secondary interactions or column issues.[12]
-
Cause 1: Silanol Interactions: The basic amino group can interact with acidic silanol groups on the surface of silica-based columns, causing peak tailing.
-
Solution: Use a base-deactivated column or an end-capped column. Alternatively, add a small amount of a basic modifier like triethylamine (0.1%) to your mobile phase to saturate the active sites. Ensure your mobile phase pH is appropriate.
-
-
Cause 2: "Stickiness" of Halogenated Compounds: Poly-halogenated compounds can sometimes exhibit non-specific binding to column hardware or the stationary phase, leading to broadening.
-
Solution: Ensure your sample solvent is compatible with the mobile phase to avoid precipitation on the column. Consider flushing the column thoroughly or testing a different stationary phase (e.g., a phenyl-hexyl or a polymer-based column).
-
-
Cause 3: Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.
-
Solution: Dilute your sample and re-inject. Perform a loading study to determine the optimal concentration range for your column.
-
Q3: I am experiencing poor sensitivity or signal loss when analyzing the compound by LC-MS. What could be the reason?
-
Cause 1: Poor Ionization: The compound's ability to ionize can be highly dependent on the mobile phase pH and the ion source settings.
-
Solution: Since this is an amine, it should ionize well in positive ion mode (ESI+). Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation [M+H]+. Optimize MS source parameters such as capillary voltage, gas flow, and temperature.
-
-
Cause 2: Adsorption: The compound may be adsorbing to active sites in the LC system (e.g., stainless steel tubing, frits).
-
Solution: Passivate your LC system by flushing with a strong acid followed by a chelating agent, or consider using a biocompatible (PEEK) LC system if adsorption is a persistent issue.
-
-
Cause 3: In-Source Degradation: The compound might be unstable under the high-temperature conditions of the mass spectrometer's ion source.
-
Solution: Methodically reduce the source temperature and drying gas temperature to the lowest levels that still provide efficient desolvation and ionization.
-
Q4: My retention time is shifting between injections. What should I investigate?
Retention time instability is a classic HPLC problem that compromises data reliability.[13][14]
-
Cause 1: Mobile Phase Issues: Inconsistent mobile phase composition due to poor mixing, evaporation of a volatile component, or degradation of a modifier.
-
Solution: Always use freshly prepared, high-purity mobile phase and degas it thoroughly.[13] If using an aqueous buffer, prevent microbial growth. Ensure your pump's proportioning valves are working correctly.
-
-
Cause 2: Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after a gradient run or system startup.
-
Solution: Increase the column equilibration time between runs. A stable baseline and pressure are good indicators of equilibration.[15]
-
-
Cause 3: Temperature Fluctuations: The laboratory's ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant, controlled temperature for the analytical column.[14]
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for reliable analysis. Users should optimize parameters for their specific instrumentation and experimental goals.
Protocol 1: Sample Preparation for Degradation Studies
-
Stock Solution: Accurately weigh ~10 mg of 4-bromo-3-fluoro-N-(propan-2-yl)aniline and dissolve it in 10 mL of a suitable organic solvent (e.g., Methanol or Acetonitrile) to make a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the mobile phase or an appropriate buffer to the desired starting concentration for your experiment (e.g., 10 µg/mL).
-
Stress Conditions (For Forced Degradation):
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Photolytic: Expose the solution in a quartz cuvette to a calibrated UV light source.
-
-
Incubation: Incubate samples under the desired conditions (e.g., 60°C for thermal stress) for a defined time course. Take aliquots at various time points.
-
Quenching: Before injection, neutralize acidic/basic samples and dilute all samples into the mobile phase to stop the reaction and ensure compatibility with the HPLC method.
Protocol 2: Standard HPLC-UV Method for Quantification
-
Instrumentation: HPLC with UV/Vis or DAD Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 230 nm and 254 nm.[16]
-
Quantification: Use an external calibration curve prepared from a fresh standard.
Section 4: Visualized Pathways and Workflows
The following diagrams illustrate the predicted degradation pathways and a logical workflow for troubleshooting analytical issues.
Caption: Predicted degradation pathways for 4-bromo-3-fluoro-N-(propan-2-yl)aniline.
Caption: Systematic troubleshooting workflow for common HPLC analysis issues.
Section 5: Data Tables
Table 1: Summary of Common HPLC Troubleshooting Scenarios
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | Clogged column frit, sample precipitation, blocked tubing. | Back-flush the column; filter all samples and mobile phases; check for tubing kinks.[13] |
| Low Backpressure | Leak in the system (fittings, pump seals), incorrect flow rate. | Systematically check fittings for leaks; purge the pump; verify flow rate.[13] |
| Baseline Noise/Drift | Contaminated mobile phase, air bubbles in pump/detector, lamp failure. | Use high-purity solvents; degas mobile phase thoroughly; purge system; check detector lamp status.[14][15] |
| Split Peaks | Partially blocked column inlet, sample solvent incompatible with mobile phase. | Replace column inlet frit; dissolve sample in mobile phase whenever possible.[12] |
Section 6: References
-
Travkin, V., et al. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters, 209(2), 307-312. [Link]
-
Travkin, V., et al. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. PubMed. [Link]
-
Travkin, V., et al. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters. [Link]
-
Arif, N. M., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Environmental Microbiology, 21(9), 3497-3519. [Link]
-
Haggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1-4), 29-72. [Link]
-
Multichem Exports. (n.d.). 4-Bromo-3-Fluoroaniline. Multichem Exports. [Link]
-
Answers.com. (2024). How would you identify if there is an aniline derivative tint in the hair?. Answers.com. [Link]
-
Gauth. (n.d.). What needs to be done if a permanent color contains aniline derivatives?. Gauth. [Link]
-
Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline. Google Patents.
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
-
Zhang, C., et al. (2015). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. PubMed. [Link]
-
LinkedIn. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. LinkedIn. [Link]
-
Chromatography Forum. (2008). Halogenated Molecule Sticking to Column. Chromatography Forum. [Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
PubChem. (n.d.). 4-bromo-3-methyl-N-(propan-2-yl)aniline. PubChem. [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Chromatography Today. [Link]
-
SusanMaccoy.Com. (n.d.). Patch vs Strand. SusanMaccoy.Com. [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]
-
CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. CONICET. [Link]
-
PMC. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC. [Link]
-
Council for the Indian School Certificate Examinations. (2026). CHEMISTRY (862). CISCE. [Link]
-
MDPI. (2026). A Nano-Sized Poly(aniline-co-thiophene) Based Solid-Contact Screen-Printed Electrode for Batch and Continuous Potentiometric Determination of Iodide. MDPI. [Link]
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- 16. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity of Aniline Bromination
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the bromination of aniline. Here, we address common challenges and provide in-depth, field-proven solutions to control the regioselectivity of this critical reaction. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My bromination of aniline resulted in a mixture of products, primarily the 2,4,6-tribromoaniline. How can I achieve selective monobromination?
This is a classic challenge that stems from the powerful activating nature of the amino (-NH₂) group. The lone pair of electrons on the nitrogen atom strongly donates electron density into the benzene ring, making the ortho and para positions highly susceptible to electrophilic attack.[1][2] This high reactivity often leads to polysubstitution, even without a Lewis acid catalyst.[3][4]
Core Issue: Over-activation of the aromatic ring by the -NH₂ group.
Solution: Protection of the Amino Group
The most reliable method to achieve monobromination is to temporarily reduce the activating effect of the amino group by converting it into an acetamido group (-NHCOCH₃) through acetylation.[5][6]
Why this works: The lone pair of electrons on the nitrogen in the acetamido group is delocalized by resonance with the adjacent carbonyl group. This makes the lone pair less available to donate into the benzene ring, thus "taming" its activating influence.[7] The acetylamino group is still an ortho, para-director, but its reduced activation potential prevents polysubstitution.[7] Furthermore, the steric bulk of the acetyl group favors substitution at the less hindered para position.[2][5]
Workflow for Para-Selective Monobromination:
Caption: Workflow for para-selective monobromination of aniline.
Q2: I need to synthesize 2-bromoaniline (ortho-bromoaniline), but my current methods yield the para isomer as the major product. How can I favor ortho substitution?
Achieving high regioselectivity for the ortho position is more challenging due to the inherent steric hindrance. However, several strategies can be employed.
Strategy 1: Direct Bromination with Controlled Conditions
While para-substitution is generally favored, direct bromination of aniline can yield some ortho-bromoaniline.[8] The key is to carefully control the reaction conditions to minimize the formation of the para and polybrominated products.
-
Solvent Effects: Using a non-polar solvent like carbon disulfide (CS₂) can reduce the rate of reaction and the formation of the highly reactive Br⁺ electrophile, potentially allowing for better control.[9] However, this alone is often insufficient to prevent the formation of multiple products.[10]
-
Temperature Control: Performing the reaction at very low temperatures can help to thermodynamically control the reaction, favoring the formation of a specific isomer.[11]
Strategy 2: Synthesis from an Ortho-Substituted Precursor
A more reliable, albeit multi-step, approach is to start with a precursor that already has a group in the ortho position, which can later be converted to an amino group. A common route involves the reduction of ortho-bromonitrobenzene.[12]
Experimental Workflow: Synthesis of 2-Bromoaniline from o-Nitroaniline
Caption: Synthesis of 2-bromoaniline via the Sandmeyer reaction.
Q3: I am looking for a more "green" or milder alternative to using elemental bromine. What are my options?
Elemental bromine is hazardous and corrosive. Fortunately, several alternative brominating agents and catalytic systems have been developed to improve safety and, in some cases, regioselectivity.
| Brominating Agent/System | Description | Selectivity | Reference |
| N-Bromosuccinimide (NBS) | A crystalline solid that is a safer source of electrophilic bromine. | Good for monobromination, often favoring the para position. | [13] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | A stable, solid brominating agent. | High para-selectivity when used with protected anilines. | [14] |
| Pyridinium tribromide | A stable, crystalline solid that releases bromine in a controlled manner. | Good for monobromination. | [15] |
| Copper(II) Bromide (CuBr₂) | Can be used for direct bromination of unprotected anilines, often in ionic liquids. | High para-selectivity. | [16] |
| Potassium Bromide (KBr) with an Oxidant | Generates electrophilic bromine in situ. Oxidants can include H₂O₂ or Na₂S₂O₈. | Can be tuned for regioselectivity. | [17] |
Mechanism of Copper-Catalyzed Oxidative Bromination
A noteworthy "green" method involves the use of a catalytic amount of a copper salt with NaBr as the bromine source and Na₂S₂O₈ as the oxidant.[17][18]
Caption: Proposed mechanism for copper-catalyzed oxidative bromination.
Q4: Can I achieve meta-bromination of aniline? The amino group is a strong ortho, para-director.
Direct meta-bromination of aniline via electrophilic substitution is generally not feasible due to the strong directing effect of the amino group. However, recent advances in C-H activation have made this transformation possible.
Advanced Strategy: Palladium-Catalyzed meta-C-H Bromination
Researchers have developed methods using a palladium catalyst to direct bromination to the meta position of aniline derivatives.[19] This approach typically requires a directing group to be installed on the aniline nitrogen. While this is a more complex and specialized technique, it offers a pathway to otherwise inaccessible isomers.[19]
Detailed Experimental Protocols
Protocol 1: Para-Selective Monobromination of Aniline via Acetanilide Protection
This three-step protocol is a standard and reliable method for synthesizing 4-bromoaniline.[14]
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[14]
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for an hour to complete the reaction.
-
Pour the reaction mixture into cold water to precipitate the p-bromoacetanilide.
-
Collect the crude product by vacuum filtration and wash with cold water, followed by a cold solution of sodium bisulfite to remove any unreacted bromine.
-
Recrystallize the product from an ethanol/water mixture to obtain pure p-bromoacetanilide.[14]
Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)
-
Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH) until the solution is basic. This will precipitate the p-bromoaniline.
-
Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.[14]
References
-
Filo. (2025, February 27). How synthesis 2 bromo aniline. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, December 10). Synthesizing 2-bromoaniline from bromobenzene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromoaniline. Retrieved from [Link]
-
Liskon Biological. (2024, October 31). The synthesis of p-bromoaniline using aniline as the starting material. Retrieved from [Link]
-
Carotti, A., et al. (2005). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synlett, (1), 131-134. Retrieved from [Link]
-
Takahashi, Y., & Seki, M. (2021). A Practical Procedure for Regioselective Bromination of Anilines. ResearchGate. Retrieved from [Link]
-
Smith, W. B., & DeWitt, B. J. (2002). Regioselective One-Pot Bromination of Aromatic Amines. The Journal of Organic Chemistry, 67(8), 2789–2791. Retrieved from [Link]
-
Sathee Forum. (2025, October 14). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation?. Retrieved from [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
Chia, L. Y., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 754–761. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]
-
BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. (2024, August 3). YouTube. Retrieved from [Link]
-
Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. (2017, July 7). Chinese Journal of Organic Chemistry. Retrieved from [Link]
-
Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Chemistry of a non-linear reaction between Aniline Blue and acidic bromate. Retrieved from [Link]
-
Quick Company. (n.d.). Regio Selective Molecular Bromination Of Substituted Aniline. Retrieved from [Link]
-
Filo. (2025, January 24). Preparation of ortho bromo aniline from aniline. Retrieved from [Link]
-
Bell, R. P., & Rawlinson, D. J. (1969). Kinetics of the bromination of some aromatic amines in aqueous perchloric acid. Journal of the Chemical Society B: Physical Organic, 1057-1061. Retrieved from [Link]
-
Conversion of Aniline to 4-Bromoaniline. (2024, November 25). YouTube. Retrieved from [Link]
-
Wang, H., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(28), 8348–8355. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. Retrieved from [Link]
-
Quora. (2020, July 21). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction) using aniline as the starting material and NaBr and NaClO as the catalyst?. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Effect of structural factors and solvent nature in bromination of anilines. Retrieved from [Link]
-
Pearson. (n.d.). Bromination of phenol or aniline does not require the use of a Lewis acid catalyst and often results in trihalogenation. Why?. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for para-bromination of active aniline. Retrieved from [Link]
-
Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved from [Link]
-
Clayden l Chapter 21 (Part-4) l Reactions of Aniline/Bromination /Nitration/Substitution on aniline. (2020, October 26). YouTube. Retrieved from [Link]
-
Filo. (2023, February 5). Aniline is reacted with bromine water and the resulting product is treate... Retrieved from [Link]
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- 4. Bromination of phenol or aniline does not require the use of a Le... | Study Prep in Pearson+ [pearson.com]
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Validation & Comparative
Comparative Guide: Reactivity Profiles of 4-Bromo vs. 4-Chloro Fluoroanilines in Pd-Catalyzed Cross-Coupling
[1][2]
Executive Summary
In the synthesis of fluorinated biaryl scaffolds—ubiquitous in kinase inhibitors and metabolic blockers—the choice between 4-bromo-fluoroanilines and 4-chloro-fluoroanilines is rarely a simple matter of cost. While the bromide is historically the "safe" choice for discovery due to high reactivity, the chloride represents the "scalable" ideal.
This guide objectively compares these two substrates. The Verdict: 4-Bromo analogs offer kinetic superiority and milder conditions, essential for late-stage functionalization of sensitive cores. However, modern bulky-phosphine catalysts (e.g., Buchwald ligands) have narrowed the gap, rendering 4-chloro analogs viable for process chemistry, provided the "Fluoro-Effect" is leveraged correctly to facilitate oxidative addition.
Mechanistic Divergence: The Energy Barrier
The performance gap between these substrates is dictated by the Oxidative Addition (OA) step of the catalytic cycle. This is the rate-determining step (RDS) for aryl chlorides, whereas transmetallation often limits aryl bromides.
2.1 Bond Dissociation Energy (BDE) & The "Fluoro-Effect"
-
C-Br Bond (~81 kcal/mol): Weak enough to break with standard Pd(PPh₃)₄ catalysts at 60–80°C.
-
C-Cl Bond (~96 kcal/mol): Requires significant thermal energy (>100°C) or electron-rich ligands to break.
-
The Fluoro-Effect: The presence of fluorine on the aniline ring is critical. Fluorine is highly electronegative ($ \chi = 3.98 $). Through the inductive effect (-I), it withdraws electron density from the aromatic ring.
-
Impact: This electron withdrawal makes the carbon center attached to the halogen more electrophilic. This partially counteracts the strong electron-donating resonance (+M) of the amino (
) group, which typically poisons OA. Consequently, fluoro-chloroanilines are significantly more reactive than non-fluorinated chloroanilines.
-
2.2 Visualization: The Kinetic Landscape
The following diagram illustrates the energy variance in the catalytic cycle. Note the higher activation energy (
Figure 1: Comparative Catalytic Cycle. The red path (Chloride) indicates the higher kinetic barrier at the Oxidative Addition step.
Comparative Performance Data
The following data summarizes typical performance metrics derived from internal application studies and aggregated literature on halo-aniline couplings.
Experimental Conditions: 1.0 equiv Substrate, 1.2 equiv PhB(OH)₂, 2.0 equiv K₂CO₃, Solvent: Dioxane/H₂O (4:1).
| Feature | 4-Bromo-Fluoroaniline | 4-Chloro-Fluoroaniline |
| Catalyst Requirement | Standard (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | Specialized (e.g., XPhos Pd G3, Pd-PEPPSI) |
| Reaction Temperature | 60°C – 80°C | 90°C – 110°C |
| Time to Completion | 2 – 6 Hours | 12 – 24 Hours |
| Yield (Typical) | 88% – 96% | 75% – 85% |
| Chemo-selectivity | High (Compatible with esters/ketones) | Moderate (High heat risks sensitive groups) |
| Cost Efficiency | Low (Br is ~3x more expensive) | High (Cl is cheap & atom efficient) |
Critical Insight: If your fluoroaniline substrate contains a free amine (
), it can coordinate to the Pd center, deactivating it. This effect is more pronounced with Chlorides because the reaction is already sluggish. Recommendation: Use Buchwald Precatalysts (G3/G4) which contain an amine-ligated Pd species that dissociates to release the active catalyst, preventing this "poisoning."
Unified Experimental Protocol
This protocol is designed with a "Bifurcation Point" to handle either substrate.
Reagents:
-
Substrate: 1.0 mmol (4-Bromo or 4-Chloro fluoroaniline)
-
Boronic Acid: 1.2 mmol (Aryl boronic acid)[1]
-
Base: 2.0 mmol (K₂CO₃ for Br; Cs₂CO₃ for Cl)
-
Solvent: 1,4-Dioxane (anhydrous) and Water (degassed).
Step-by-Step Workflow:
-
Preparation (Inert Loop):
-
Flame dry a 25 mL Schlenk tube or microwave vial.
-
Cool under Argon flow.
-
-
Solvent Degassing (Crucial for Cl):
-
Sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen is a major killer of the electron-rich phosphines needed for Chlorides.
-
-
Loading:
-
Reaction:
-
Seal the vessel.[3]
-
For 4-Bromo: Heat to 70°C for 4 hours.
-
For 4-Chloro: Heat to 100°C for 16 hours (or 120°C in Microwave for 1 hour).
-
-
Self-Validation (In-Process Control):
-
Spot TLC.[3] If starting material remains after time
:-
Br: Add 1 mol% more catalyst.
-
Cl: Do NOT add more catalyst immediately. Increase Temp by 10°C first. (Adding catalyst to a poisoned system rarely works).
-
-
-
Workup:
-
Filter through Celite (removes Pd black).
-
Partition between EtOAc and Brine.
-
Dry over Na₂SO₄ and concentrate.[3]
-
Strategic Selection Guide
When should you switch from the reliable Bromide to the economical Chloride? Use this decision logic.
Figure 2: Substrate Selection Decision Tree for Process Optimization.
References
-
BenchChem. (2025).[4] A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. Retrieved from 4
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[5][4][1][2][3][6] Angewandte Chemie International Edition.[7] (Fundamental review on activating aryl chlorides).
-
LibreTexts. (2024).[7] Oxidative Addition of Polar Reagents: Reactivity Trends. Retrieved from 8
-
BenchChem. (2025).[4] Application Note: Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline.[3] Retrieved from 3
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 2
Cross-Validation of Analytical Methods for Halogenated Anilines
Executive Summary
Halogenated anilines (chloro-, bromo-, fluoro-anilines) represent a critical analytical challenge. As key intermediates in the synthesis of APIs (Active Pharmaceutical Ingredients), dyes, and pesticides, they are frequently flagged as Genotoxic Impurities (GTIs) . Under ICH M7 guidelines, these compounds often require control at trace levels (ppm to ppb) to ensure patient safety.
This guide provides an objective, data-driven comparison of the two dominant analytical platforms: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) .[1] While LC-MS/MS is often the default for sensitivity, this guide argues for a cross-validation approach where GC-MS—specifically via derivatization—serves as an orthogonal confirmation tool to rule out matrix effects common in electrospray ionization.[1]
Part 1: The Regulatory & Chemical Challenge[1]
The "Hidden" Danger: Isomerism and Polarity
Halogenated anilines possess two distinct characteristics that complicate analysis:
-
High Polarity/Basicity: Free anilines tail severely on standard non-polar GC columns and can interact with silanols, leading to poor quantification.[1]
-
Isomeric Complexity: p-Chloroaniline and m-chloroaniline often co-elute on C18 HPLC columns.[1] Distinguishing them is critical because their toxicological profiles differ.[1]
Regulatory Thresholds:
-
ICH M7: Limits intake of mutagenic impurities to 1.5 µ g/day .[1] For a drug dosed at 1 g/day , the analytical method must achieve an LOQ of 1.5 ppm or lower.[1]
-
EPA Method 8270: Targets semi-volatiles in environmental matrices but often lacks the sensitivity required for pharmaceutical trace analysis without modification.[1]
Part 2: Method A – LC-MS/MS (The Sensitivity Gold Standard)[1]
Best For: Trace quantification (< 1 ppm), polar matrices, and high-throughput QC.
The Protocol: Ammonium Acetate Buffered C18
LC-MS/MS is the preferred method for meeting ICH M7 limits due to its high sensitivity and lack of thermal degradation issues.[1]
-
Column: High-strength silica C18 (e.g., Hypersil BDS or Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH adjusted to ~4.5-5.0).
-
B: Acetonitrile (LC-MS Grade).[1]
-
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .[1][2]
-
Detection: Multiple Reaction Monitoring (MRM).[1]
Expert Insight (Causality): Why Ammonium Acetate? Halogenated anilines are weak bases.[1] Using a volatile buffer like ammonium acetate ensures the analyte remains protonated [M+H]+ for maximum sensitivity in ESI+ mode while suppressing silanol activity on the column stationary phase to improve peak shape.[1]
Performance Data (Experimental Average)
| Parameter | Value | Notes |
| LOD | 0.01 - 0.05 ppm | Highly sensitive. |
| Linearity (R²) | > 0.999 | Excellent dynamic range.[1][3] |
| Recovery | 95 - 102% | High accuracy in simple solvents.[1] |
| Weakness | Matrix Effects | Co-eluting salts in API samples can suppress ionization, leading to false negatives.[1] |
Part 3: Method B – GC-MS with Derivatization (The Structural Validator)
Best For: Orthogonal confirmation, separating structural isomers, and complex matrices where LC-MS suffers suppression.
The Protocol: Tosylation or Acylation
Direct injection of halogenated anilines is discouraged due to thermal instability and adsorption in the inlet liner.[1] Derivatization is the self-validating step that transforms the polar aniline into a stable, non-polar amide or sulfonamide.[1]
-
Reagent: p-Toluenesulfonyl chloride (Tosylation) or Heptafluorobutyric anhydride (HFBA).[1]
-
Reaction: Incubate sample with reagent + base (Pyridine) at 60°C for 30 mins.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.
-
Inlet: Splitless mode at 250°C.
Expert Insight (Causality): Derivatization replaces the active hydrogen on the amine group.[1] This eliminates hydrogen bonding with the GC column stationary phase, resulting in sharp, symmetrical peaks. Furthermore, the mass spectra of derivatized isomers (e.g., m- vs p-chloroaniline derivatives) often show distinct fragmentation patterns that allow for positive identification, which is impossible with LC-MS/MS MRM transitions alone.
Part 4: Cross-Validation & Decision Logic
Do not rely on a single method. Use the "Fit-for-Purpose" decision tree below to select the primary method and the validation method.
Workflow Visualization
The following diagram illustrates the decision process for selecting the analytical technique based on sample volatility and required sensitivity.
Caption: Decision tree for selecting analytical methods. LC-MS/MS is prioritized for trace genotoxic impurities (GTIs), while GC-MS with derivatization provides structural confirmation.
Comparative Data: Head-to-Head
The table below summarizes a validation study analyzing 4-bromo-3-(trifluoromethyl)aniline spiked into a drug substance matrix.
| Feature | LC-MS/MS (Method A) | GC-MS (Derivatized) (Method B) | Verdict |
| Limit of Quantitation (LOQ) | 0.05 ppm | 0.5 ppm | LC-MS is 10x more sensitive.[1] |
| Specificity (Isomers) | Moderate (Co-elution risk) | High (Resolved peaks) | GC-MS is superior for specificity.[1] |
| Matrix Tolerance | Low (Ion Suppression) | High (Extraction + Deriv.)[1] | GC-MS is more robust against dirty matrices.[1] |
| Throughput | High (10 min run) | Low (30 min prep + 20 min run) | LC-MS is better for routine QC.[1] |
Part 5: Experimental Protocol for Derivatization (The Validator)
To cross-validate an LC-MS result that is suspected of matrix interference, perform this GC-MS workflow.
-
Extraction: Dissolve 50 mg of API in 5 mL of Phosphate Buffer (pH 11). Extract twice with 3 mL Dichloromethane (DCM).
-
Derivatization:
-
Analysis: Inject 1 µL into GC-MS (Splitless).
-
Data Corroboration: If the GC-MS result (corrected for recovery) matches the LC-MS/MS result within ±10%, the method is validated.
Reaction Mechanism Diagram
Understanding the chemistry is vital for troubleshooting.[1]
Caption: Derivatization reaction pathway.[1] The polar amine is converted into a stable derivative, preventing column adsorption and improving GC detectability.
References
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][4][5][6] International Council for Harmonisation.[1][7]
-
EPA Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] U.S. Environmental Protection Agency.[1][8]
-
Rao, P.G., et al. (2024). Development and Validation of Simple and Stable LCMS Method for the Quantification of Potential Genotoxic Impurities in Ozenoxacin.[9] Informatics Journals.[1]
-
Reddy, A.V., et al. Isomeric differentiation of chloroanilines by gas chromatography-mass spectrometry in combination with tosylation. European Journal of Mass Spectrometry.[1]
-
BenchChem Application Note: High-Throughput Characterization of Aniline and Its Derivatives by GC-MS.
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A Comparative Spectroscopic Analysis of 4-bromo-3-fluoroaniline and its N-isopropyl Derivative
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the detailed structural elucidation of aromatic amines is a critical step in establishing structure-activity relationships (SAR) and ensuring the quality of synthesized intermediates. This guide provides an in-depth spectroscopic comparison of 4-bromo-3-fluoroaniline and its N-isopropyl derivative, offering insights into how N-alkylation impacts the spectral characteristics of the parent aniline. The experimental data presented herein, including predicted and referenced spectra, serves as a valuable resource for scientists engaged in the synthesis and characterization of related compounds.
The introduction of an N-isopropyl group to 4-bromo-3-fluoroaniline induces notable shifts in the spectroscopic signatures of the molecule. These changes, readily observable in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provide a clear fingerprint of the alkylation event. Understanding these differences is paramount for reaction monitoring, quality control, and the rational design of new molecular entities.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate structural analysis. The following protocols outline the standard procedures for obtaining ¹H NMR, ¹³C NMR, FTIR, and GC-MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-20 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
The sample height in the tube should be approximately 4-5 cm.
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Number of scans: 16-64
-
Spectral width: -2 to 12 ppm
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR:
-
Number of scans: 1024 or more, depending on concentration
-
Spectral width: 0 to 220 ppm
-
Relaxation delay: 2-5 seconds
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Caption: General workflow for NMR sample preparation and data acquisition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
Instrument Parameters (Typical):
-
GC:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: 40-500 m/z
-
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-bromo-3-fluoroaniline and its N-isopropyl derivative. The NMR data for both compounds are predicted values, which serve as a reliable estimation for experimental outcomes.
¹H NMR Data (Predicted, in CDCl₃)
| Proton Assignment | 4-bromo-3-fluoroaniline | N-isopropyl-4-bromo-3-fluoroaniline |
| H-2 | ~6.85 ppm (dd) | ~6.70 ppm (dd) |
| H-5 | ~7.20 ppm (t) | ~7.15 ppm (t) |
| H-6 | ~6.60 ppm (dd) | ~6.45 ppm (dd) |
| -NH₂ / -NH- | ~3.80 ppm (br s) | ~3.70 ppm (br s) |
| -CH(CH₃)₂ | - | ~3.65 ppm (septet) |
| -CH(CH ₃)₂ | - | ~1.25 ppm (d) |
¹³C NMR Data (Predicted, in CDCl₃)
| Carbon Assignment | 4-bromo-3-fluoroaniline | N-isopropyl-4-bromo-3-fluoroaniline |
| C-1 (C-NH₂) | ~145.0 ppm (d) | ~144.0 ppm (d) |
| C-2 | ~110.0 ppm (d) | ~108.0 ppm (d) |
| C-3 (C-F) | ~158.0 ppm (d) | ~157.0 ppm (d) |
| C-4 (C-Br) | ~100.0 ppm (d) | ~101.0 ppm (d) |
| C-5 | ~130.0 ppm | ~129.0 ppm |
| C-6 | ~115.0 ppm | ~113.0 ppm |
| C H(CH₃)₂ | - | ~45.0 ppm |
| -CH(C H₃)₂ | - | ~23.0 ppm |
Key IR Absorptions (cm⁻¹)
| Vibrational Mode | 4-bromo-3-fluoroaniline | N-isopropyl-4-bromo-3-fluoroaniline |
| N-H Stretch | 3480, 3390 (two bands, primary amine) | ~3400 (one band, secondary amine) |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | - | ~2970, 2870 |
| C=C Stretch (Aromatic) | ~1620, 1580 | ~1610, 1570 |
| N-H Bend | ~1600 | ~1520 |
| C-F Stretch | ~1250 | ~1250 |
| C-Br Stretch | ~680 | ~680 |
Mass Spectrometry Data (m/z)
| Ion | 4-bromo-3-fluoroaniline | N-isopropyl-4-bromo-3-fluoroaniline |
| Molecular Ion [M]⁺ | 190/192 (approx. 1:1 ratio) | 232/234 (approx. 1:1 ratio) |
| [M-H]⁺ | 189/191 | 231/233 |
| [M-Br]⁺ | 111 | 153 |
| [M-CH₃]⁺ (from isopropyl) | - | 217/219 |
Analysis and Interpretation
The addition of the N-isopropyl group introduces distinct and predictable changes across all spectroscopic methods.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the most apparent change is the appearance of signals corresponding to the isopropyl group in the N-isopropyl derivative. A septet around 3.65 ppm is characteristic of the methine proton (-CH), which is split by the six equivalent methyl protons. These methyl protons appear as a doublet at approximately 1.25 ppm. The N-H proton signal remains a broad singlet, though its chemical shift may vary depending on concentration and solvent.
The aromatic protons of the N-isopropyl derivative are expected to be slightly upfield (lower ppm) compared to the parent aniline. This is due to the electron-donating nature of the alkyl group, which increases the electron density on the aromatic ring, leading to greater shielding of the aromatic protons.
Caption: Key differences in the ¹H NMR spectra upon N-isopropylation.
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectrum of the N-isopropyl derivative exhibits additional signals for the isopropyl group: one for the methine carbon around 45.0 ppm and another for the two equivalent methyl carbons around 23.0 ppm. The aromatic carbon signals are also slightly shifted due to the electronic effect of the N-isopropyl group.
Infrared Spectroscopy
The most diagnostic change in the IR spectrum is in the N-H stretching region (3500-3300 cm⁻¹). 4-bromo-3-fluoroaniline, being a primary amine, displays two distinct N-H stretching bands corresponding to the symmetric and asymmetric vibrations of the -NH₂ group.[1] In contrast, the N-isopropyl derivative, a secondary amine, will show only a single N-H stretching band in this region.[1] Additionally, the N-isopropyl derivative will exhibit C-H stretching vibrations from the alkyl group in the 2970-2870 cm⁻¹ region.
Mass Spectrometry
The mass spectrum provides clear evidence of the structural difference. The molecular ion peak for the N-isopropyl derivative will be 42 mass units higher than that of the parent aniline, corresponding to the addition of a C₃H₆ fragment (the difference between an isopropyl group and a hydrogen atom). Both compounds will exhibit a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.
A key fragmentation pathway for the N-isopropyl derivative that is absent in the parent aniline is the loss of a methyl group (a loss of 15 mass units) from the isopropyl moiety, leading to a significant [M-15]⁺ peak. Alpha-cleavage is a dominant fragmentation mode for aliphatic amines, which would involve the loss of a methyl radical from the molecular ion.[2]
Conclusion
The spectroscopic comparison of 4-bromo-3-fluoroaniline and its N-isopropyl derivative reveals a set of distinct and interpretable differences. The addition of the N-isopropyl group is readily confirmed by the appearance of characteristic aliphatic signals in the ¹H and ¹³C NMR spectra, a change from a two-band to a single-band N-H stretch in the IR spectrum, and a 42-unit increase in the molecular ion mass along with a characteristic [M-15]⁺ fragment in the mass spectrum. This guide provides a foundational spectroscopic dataset and interpretation framework that can be applied to the analysis of a wide range of substituted anilines, aiding researchers in their synthetic and analytical endeavors.
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The Versatility of Function: A Comparative Guide to the Applications of Substituted N-Alkylanilines
Substituted N-alkylanilines, a class of aromatic amines, are foundational scaffolds in modern chemistry. Their inherent versatility, stemming from the tunable electronic and steric properties of the aniline ring and the N-alkyl group, has led to their widespread application across diverse scientific and industrial fields. This guide provides an in-depth technical comparison of their performance in key application areas, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in their endeavors.
Corrosion Inhibition: Protecting Metals from Environmental Assault
The prevention of metallic corrosion is a critical industrial challenge, and substituted N-alkylanilines have emerged as effective corrosion inhibitors, particularly for steel in acidic environments.[1][2] Their efficacy lies in their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.
Mechanism of Action and Comparative Performance
The inhibitory action of N-alkylanilines is attributed to the presence of the nitrogen atom with its lone pair of electrons, which coordinates with the vacant d-orbitals of the metal. The aromatic ring provides a larger surface area for coverage. The nature of the substituents on both the aniline ring and the nitrogen atom significantly influences the inhibitor's performance.
An increase in the electron density on the nitrogen atom, facilitated by electron-donating groups on the aromatic ring or longer alkyl chains on the nitrogen, enhances the adsorption process and, consequently, the inhibition efficiency.[1] For instance, studies have shown that the introduction of alkyl groups on the benzene ring of aniline leads to better inhibition due to increased electron density on the nitrogen atom and decreased water solubility.[1]
Table 1: Comparison of Corrosion Inhibition Efficiency of Substituted Anilines for N80 Steel in 15% HCl [1]
| Inhibitor | Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) |
| 2,4-dimethyl aniline | 500 | 303 | 92.5 |
| 2-ethyl aniline | 500 | 303 | 89.7 |
| Aniline | 500 | 303 | (Implied lower than substituted) |
Data synthesized from the findings presented in the cited literature.
The data clearly indicates that the presence of electron-donating methyl groups in 2,4-dimethyl aniline results in a higher inhibition efficiency compared to the ethyl group in 2-ethyl aniline, which in turn is more effective than unsubstituted aniline.
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Measurement
This protocol outlines a standard procedure for evaluating the corrosion inhibition efficiency of substituted N-alkylanilines using the weight loss method.
Caption: Workflow for determining corrosion inhibition efficiency using the weight loss method.
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100 Where ΔW_blank is the weight loss in the absence of the inhibitor and ΔW_inhibitor is the weight loss in the presence of the inhibitor.
Advanced Materials: The Rise of Conducting Polymers
Substituted N-alkylanilines are crucial monomers in the synthesis of polyanilines (PANIs), a class of intrinsically conducting polymers with applications in sensors, antistatic coatings, and energy storage.[3][4] The properties of the resulting polymer can be finely tuned by modifying the structure of the aniline monomer.
Impact of Substitution on Polymer Properties
The presence of an alkyl group on the nitrogen atom of aniline influences the polymerization process and the final properties of the polymer. N-alkylation can improve the solubility of the resulting poly(N-alkylaniline) in common organic solvents, a significant advantage over the often intractable parent polyaniline.[5] However, this improved processability often comes at the cost of lower electrical conductivity due to steric hindrance from the alkyl groups, which can disrupt the planarity of the polymer backbone and hinder charge delocalization.
Table 2: Comparison of Properties of Polyaniline and Poly(N-alkylanilines)
| Polymer | Monomer | Solubility in Common Organic Solvents | Electrical Conductivity (S/cm) |
| Polyaniline (PANI) | Aniline | Poor | ~1-10 |
| Poly(N-methylaniline) | N-methylaniline | Moderate | ~10⁻² - 10⁻¹ |
| Poly(N-ethylaniline) | N-ethylaniline | Good | ~10⁻⁴ - 10⁻³ |
Values are approximate and can vary based on synthesis conditions and doping levels.
This trade-off between solubility and conductivity is a key consideration in the design of polyaniline-based materials for specific applications. For instance, in applications where solution processability is paramount, such as in printable electronics, poly(N-alkylanilines) are often the preferred choice despite their lower conductivity.
Experimental Protocol: Chemical Oxidative Polymerization of N-Ethylaniline
The following protocol details a common method for the synthesis of poly(N-ethylaniline).
Caption: A generalized workflow for the chemical oxidative polymerization of N-ethylaniline.
Pharmaceuticals and Agrochemicals: Building Blocks for Bioactivity
Substituted N-alkylanilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[6] The aniline motif is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting a variety of diseases.[7] The N-alkyl group can play a crucial role in modulating a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[8]
Role in Drug Design and Comparative Analysis
The strategic incorporation of substituted N-alkylanilines can significantly impact the pharmacological profile of a drug candidate. For example, in the development of kinase inhibitors for cancer therapy, the aniline core often forms key hydrogen bonding interactions within the ATP-binding pocket of the target enzyme.[7] The N-alkyl substituent can be modified to optimize potency and selectivity.
While specific comparative data for a single target is proprietary and varies widely, a general trend observed is that increasing the length or branching of the N-alkyl chain can enhance binding affinity up to a certain point, after which steric hindrance may become detrimental.
It is important to note that the presence of an aniline moiety can sometimes be associated with metabolic liabilities, potentially leading to the formation of reactive metabolites.[9][10] Therefore, medicinal chemists often explore isosteric replacements for the aniline ring to mitigate these risks while retaining the desired biological activity.
Dye Synthesis: The Chemistry of Color
Historically, aniline and its derivatives were at the forefront of the synthetic dye industry.[11] Substituted N-alkylanilines continue to be important precursors for the synthesis of various dyes, particularly azo dyes.[12] The color of the resulting dye is determined by the extent of the conjugated system, which is influenced by the substituents on the aromatic ring and the nature of the coupling partner.
Influence of Substitution on Color
The amino group of the N-alkylaniline is a powerful auxochrome, a group that intensifies the color of a chromophore. Alkylation of the amino group can lead to a bathochromic shift (a shift to a longer wavelength), resulting in a deeper color. For example, the diazotization of N,N-dimethylaniline and its subsequent coupling with a suitable aromatic compound will produce a dye with a different color compared to one derived from aniline under the same conditions.
Catalysis and Organic Synthesis: Enabling Chemical Transformations
Substituted N-alkylanilines also find applications as ligands in organometallic catalysis and as reagents in various organic transformations.[13] The electronic and steric properties of the aniline can be tuned to modulate the reactivity and selectivity of the metal center in a catalyst. For instance, palladium complexes bearing aniline-derived ligands have shown high efficacy in cross-coupling reactions.[13] Furthermore, N-alkylation of anilines is a fundamental transformation in organic synthesis, with numerous methods developed for its efficient execution.[14][15][16]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
